Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAGGBIOXLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154411 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-88-3 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Abstract
This technical whitepaper provides an in-depth guide to the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The core synthesis route is detailed, focusing on the well-established Hantzsch thiazole synthesis. This document outlines the reaction mechanism, provides detailed experimental protocols for the synthesis of key intermediates and the final product, and presents quantitative data in a structured format. Visual diagrams created using Graphviz are included to illustrate the synthetic workflow and the step-by-step chemical mechanism, adhering to strict visualization standards for clarity and accessibility.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their versatile biological activities include antimicrobial, anti-inflammatory, and antitumor properties.[2] The specific target compound, this compound, incorporates a trifluoromethylphenyl group, a common moiety in modern pharmaceuticals known for enhancing metabolic stability and binding affinity. This guide focuses on its synthesis via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3]
Overview of the Synthetic Pathway
The synthesis of the target molecule is achieved through a multi-step process culminating in a Hantzsch thiazole condensation. The overall strategy involves the preparation of two key precursors, 4-(trifluoromethyl)benzothioamide and Ethyl 2-chloro-3-oxobutanoate, which are then reacted to form the final thiazole product.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis and Experimental Protocols
This section provides step-by-step methodologies for the synthesis of the precursors and the final product.
Step 1: Synthesis of 4-(Trifluoromethyl)benzothioamide
This intermediate is prepared from the corresponding nitrile.
-
Reaction: 4-(Trifluoromethyl)benzonitrile reacts with a sulfur source, such as sodium hydrosulfide, to yield the thioamide.[4]
-
Protocol:
-
To a solution of 4-(trifluoromethyl)benzonitrile (1 eq.) in a suitable solvent like butanol, add an aqueous solution of sodium hydrosulfide (NaHS) (approx. 4 eq.).[4]
-
The mixture may be heated (e.g., to 80°C) for several hours to drive the reaction to completion.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with an acid like HCl to a pH of approximately 7.[4]
-
The product typically precipitates and can be collected by filtration.
-
Wash the collected solid with water and a non-polar solvent (e.g., hexanes) to remove impurities.
-
Dry the product under vacuum.
-
Step 2: Synthesis of Ethyl 2-chloro-3-oxobutanoate
This α-haloester is a crucial component for the Hantzsch synthesis.
-
Reaction: Direct chlorination of ethyl acetoacetate at the α-position using thionyl chloride.[5]
-
Protocol:
-
Charge a reaction vessel with ethyl acetoacetate (1 eq.) and a suitable solvent.
-
Slowly add thionyl chloride (SOCl₂) (approx. 1.4 - 2.8 eq.) to the solution while maintaining a controlled temperature, as the reaction can be exothermic.[5]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC).
-
After completion, carefully quench the reaction, for example, by pouring it over ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
-
Step 3: Hantzsch Thiazole Synthesis of the Final Product
The final step involves the condensation and cyclization of the two precursors.
-
Reaction: 4-(Trifluoromethyl)benzothioamide reacts with Ethyl 2-chloro-3-oxobutanoate to form the thiazole ring.[3][6]
-
Protocol:
-
Dissolve 4-(trifluoromethyl)benzothioamide (1 eq.) and ethyl 2-chloro-3-oxobutanoate (1 eq.) in a suitable solvent such as ethanol or methanol.[6][7]
-
Heat the mixture to reflux for a period of 4 to 6 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume can be reduced under vacuum to induce crystallization.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Reaction Mechanism
The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[6][8]
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
The mechanism involves three key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ethyl 2-chloro-3-oxobutanoate, displacing the chloride ion in an S_N2 reaction.[6][8]
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[2]
-
Dehydration: The final step is the elimination of a water molecule from the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactants and the final product. Note that yields are representative and may vary based on specific reaction conditions and scale.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 4-(Trifluoromethyl)benzothioamide | C₈H₆F₃NS | 205.20 | 72505-21-6 |
| Ethyl 2-chloro-3-oxobutanoate | C₆H₉ClO₃ | 164.59 | 609-15-4[9] |
Table 2: Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Thioamide Synthesis | 4-(CF₃)benzonitrile, NaHS | Butanol | ~80°C | 70-85%[4] |
| α-Haloester Synthesis | Ethyl acetoacetate, SOCl₂ | (Solvent-free or inert) | Room Temp to 40°C | 80-95%[5][10] |
| Hantzsch Condensation | Thioamide, α-Haloester | Ethanol | Reflux | 60-80%[7] |
Table 3: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₃NO₂S |
| Molecular Weight ( g/mol ) | 317.29 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) |
Disclaimer: This document is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate and the experimental data for its constitutional isomer. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 2H | Ar-H (ortho to -CF₃) |
| ~7.75 | d | 2H | Ar-H (meta to -CF₃) |
| ~8.30 | s | 1H | Thiazole-H5 |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Experimental ¹H NMR Spectroscopic Data for Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.46–8.00 | m | 5H | Ar-H |
| 4.49 | q | 2H | -OCH₂CH₃ |
| 1.44 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | Ester C=O |
| ~168.0 | Thiazole C2 |
| ~148.0 | Thiazole C4 |
| ~128.0 | Thiazole C5 |
| ~135.0 | Ar-C (ipso to thiazole) |
| ~127.0 | Ar-CH (ortho to -CF₃) |
| ~126.0 (q) | Ar-CH (meta to -CF₃) |
| ~132.0 (q) | Ar-C (ipso to -CF₃) |
| ~124.0 (q) | -CF₃ |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 4: Experimental ¹³C NMR Spectroscopic Data for Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate[1]
| Chemical Shift (δ, ppm) | Assignment |
| 168.87 | Thiazole C2 |
| 160.27 | Ester C=O |
| 146.48 | Thiazole C4 |
| 131.77 | Ar-C |
| 131.63 | Ar-C |
| 129.24 | Ar-C |
| 164.15 (q) | Thiazole C5-CF₃ |
| 123.33 (q) | -CF₃ |
| 62.41 | -OCH₂CH₃ |
| 13.98 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 301.04 | [M]⁺ |
| 256.03 | [M - OCH₂CH₃]⁺ |
| 228.03 | [M - COOCH₂CH₃]⁺ |
| 185.01 | [4-(trifluoromethyl)phenyl-C≡S]⁺ |
| 145.02 | [4-(trifluoromethyl)phenyl]⁺ |
Infrared (IR) Spectroscopy
Table 6: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak-Medium | Aromatic C-H Stretch |
| ~2980 | Weak | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1610 | Medium | C=C Stretch (Aromatic) |
| ~1500-1580 | Medium | C=N Stretch (Thiazole) |
| ~1325 | Strong | C-F Stretch (-CF₃) |
| ~1100-1200 | Strong | C-O Stretch (Ester) |
Table 7: Experimental IR Spectroscopic Data for Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3061, 2980 | - | C-H Stretch |
| 1737 | - | C=O Stretch (Ester) |
| 1633 | - | C=C Stretch |
| 1513, 1461 | - | Aromatic Ring Stretch |
| 1290, 1210 | - | C-F Stretch |
| 766, 689 | - | C-H Bending |
Experimental Protocols
A widely utilized and effective method for the synthesis of the title compound is the Hantzsch thiazole synthesis.
Synthesis of this compound
The synthesis involves the reaction of 4-(trifluoromethyl)thiobenzamide with ethyl bromopyruvate.
Materials:
-
4-(Trifluoromethyl)thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)thiobenzamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 equivalents).
-
The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Spectroscopic Characterization
Instrumentation:
-
¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film.
Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of the target compound.
References
An In-depth Spectroscopic Guide: ¹H and ¹³C NMR Analysis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. Due to the absence of experimentally verified spectral data in publicly available resources, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this and related small organic molecules.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the protons and carbons of this compound. These predictions are based on the analysis of related structures and standard chemical shift increments.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.25 | Doublet | ~8.5 | 2H | H-2', H-6' (Aromatic) |
| ~7.80 | Doublet | ~8.5 | 2H | H-3', H-5' (Aromatic) |
| ~8.10 | Singlet | - | 1H | H-5 (Thiazole) |
| ~4.40 | Quartet | ~7.1 | 2H | -OCH₂CH₃ |
| ~1.40 | Triplet | ~7.1 | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | C=O (Ester) |
| ~168.0 | C-2 (Thiazole) |
| ~148.0 | C-4 (Thiazole) |
| ~128.0 | C-5 (Thiazole) |
| ~135.0 | C-1' (Aromatic) |
| ~127.0 | C-2', C-6' (Aromatic) |
| ~126.0 (quartet, J ≈ 4 Hz) | C-3', C-5' (Aromatic) |
| ~132.0 (quartet, J ≈ 32 Hz) | C-4' (Aromatic) |
| ~124.0 (quartet, J ≈ 272 Hz) | -CF₃ |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.
An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry (MS) of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectral data, and a visual representation of the experimental workflow.
Introduction
This compound belongs to the family of 2-arylthiazoles, a class of heterocyclic compounds known for a wide range of biological activities. The incorporation of a trifluoromethyl group on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization using infrared (IR) spectroscopy and mass spectrometry (MS) is crucial for confirming the molecular structure and purity of the synthesized compound. This guide outlines a common synthetic route and provides an in-depth analysis of the expected IR and MS data based on the analysis of structurally related compounds.
Experimental Protocols
The synthesis of this compound can be effectively achieved via the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The general procedure is outlined below.
2.1. Synthesis of 4-(trifluoromethyl)benzothioamide (Intermediate)
-
Reaction Setup: In a round-bottom flask, 4-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent such as N,N-dimethylformamide.
-
Thionation: Ammonium sulfide solution is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Isolation: The reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with cold water and n-hexane, and then dried.[3]
-
Purification: The crude 4-(trifluoromethyl)benzothioamide can be purified by recrystallization from a suitable solvent like ethanol.
2.2. Synthesis of this compound (Final Product)
-
Reaction Setup: The synthesized 4-(trifluoromethyl)benzothioamide and ethyl bromopyruvate are dissolved in a solvent such as ethanol in a round-bottom flask.
-
Condensation: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.[4][5]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, to precipitate the product. The solid is filtered, washed with water, and dried.[6]
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
2.3. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[3][7]
-
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced directly or via a gas chromatograph (GC-MS).[3][7]
Data Presentation
The expected quantitative data from IR and MS analyses are summarized in the tables below. These values are predicted based on characteristic group frequencies and fragmentation patterns observed in similar thiazole and trifluoromethylphenyl derivatives.[7][8][9][10]
Table 1: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3100 - 3150 | Weak | Aromatic and Thiazole C-H stretch |
| ~2980 - 3000 | Weak | Aliphatic C-H stretch (ethyl group) |
| ~1720 - 1740 | Strong | C=O stretch of the ethyl ester |
| ~1610 - 1630 | Medium | C=N stretch of the thiazole ring |
| ~1500 - 1590 | Medium | C=C stretching vibrations (phenyl and thiazole rings) |
| ~1320 - 1340 | Strong | Asymmetric C-F stretch (CF₃ group) |
| ~1100 - 1200 | Strong | Symmetric C-F stretch (CF₃ group) |
| ~1250 - 1300 | Strong | C-O stretch of the ester |
Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 315 | Moderate | [M]⁺ (Molecular Ion) |
| 286 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 270 | Strong | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |
| 242 | Strong | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) |
| 214 | Moderate | [M - COOC₂H₅ - CO]⁺ or [C₁₀H₅F₃NS]⁺ |
| 171 | Strong | [C₈H₄F₃N]⁺ or [4-(trifluoromethyl)phenylnitrile]⁺ |
| 145 | Strong | [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation) |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental process.
References
- 1. mdpi.com [mdpi.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. spectrabase.com [spectrabase.com]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Structural Architecture: A Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives form a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. This technical guide focuses on the structural and synthetic aspects of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a compound of significant interest in drug discovery. While a definitive crystal structure for this specific molecule is not publicly available, this paper will provide a detailed overview based on the crystallographic data of a closely related analogue, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. This analogue provides valuable insights into the expected molecular geometry and packing of the title compound.
Molecular Structure and Crystallographic Data
The precise crystal structure of this compound has not been reported in publicly accessible databases. However, the crystal structure of a positional isomer, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, offers a reliable model for its structural properties.[1] The crystallographic data for this analogue is summarized in the table below.
Table 1: Crystallographic Data for the Analogue Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀F₃NO₂S |
| Formula Weight | 301.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.930 (3) Å |
| b | 21.232 (6) Å |
| c | 7.574 (2) Å |
| α | 90° |
| β | 110.861 (4)° |
| γ | 90° |
| Volume | 1342.0 (7) ų |
| Z | 4 |
| Temperature | 296 (2) K |
| Radiation | Mo Kα |
| Dihedral Angle (Thiazole-Phenyl) | 5.15 (1)° |
The molecule adopts a nearly coplanar conformation, with a small dihedral angle between the thiazole and phenyl rings.[1] This planarity is a common feature in such bicyclic aromatic systems and can influence crystal packing and intermolecular interactions.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a heterocyclic organic compound with the CAS Number 132089-39-5.[1] Its chemical structure, featuring a thiazole ring, an ethyl ester group, and a trifluoromethyl-substituted phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance chemical stability and lipophilicity, which are desirable properties in the development of novel therapeutic agents.[1][2] This compound is often utilized as a key intermediate in the synthesis of bioactive molecules, particularly in the fields of anti-inflammatory and antimicrobial research.[1]
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific experimental data in public literature, this guide outlines established methodologies for determining these crucial physicochemical parameters, based on standard pharmaceutical testing guidelines. The protocols and data presented herein are intended to serve as a robust framework for researchers and drug development professionals working with this and structurally related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference/Method |
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | - |
| CAS Number | 132089-39-5 | [1] |
| Molecular Formula | C13H10F3NO2S | [1] |
| Molecular Weight | 301.29 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Predicted LogP | 4.2 - 4.8 | Prediction (e.g., ALOGPS) |
| Predicted Water Solubility | Low | Based on high LogP |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulation strategies. The trifluoromethyl group in this compound is expected to increase its lipophilicity, suggesting good solubility in organic solvents but poor aqueous solubility.[1][2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of the respective solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The solubility is expressed in mg/mL or µg/mL.
Shake-Flask Solubility Determination Workflow
Predicted and Representative Solubility Data
While specific experimental data is not publicly available, Table 2 provides a representative solubility profile based on the compound's structure.
Table 2: Representative Solubility of this compound
| Solvent | Solubility Category | Predicted/Representative Value |
| Water | Poorly Soluble | < 0.1 mg/mL |
| Phosphate Buffer (pH 7.4) | Poorly Soluble | < 0.1 mg/mL |
| Ethanol | Soluble | 10 - 50 mg/mL |
| Methanol | Soluble | 10 - 50 mg/mL |
| Acetone | Freely Soluble | > 100 mg/mL |
| Acetonitrile | Soluble | 10 - 50 mg/mL |
| Dichloromethane | Freely Soluble | > 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 mg/mL |
Stability Profile
The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should be conducted under conditions more severe than accelerated stability testing.[6]
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values. As an ester, the compound is susceptible to hydrolysis.[7]
Procedure:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).
-
At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC for the parent compound and any degradation products.
Objective: To assess the compound's susceptibility to oxidation.
Procedure:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze samples by HPLC at different time intervals.
Objective: To determine the effect of light exposure on the compound's stability.
Procedure:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after a defined exposure period.
Objective: To evaluate the stability of the compound at elevated temperatures. The trifluoromethyl group is generally associated with high thermal stability.[9]
Procedure:
-
Expose a solid sample of the compound to a high temperature (e.g., 80°C) in a controlled oven.
-
Analyze the sample by HPLC at various time points to monitor for degradation.
Forced Degradation Study Workflow
Predicted Stability Profile
Based on its chemical structure, a predicted stability profile is presented in Table 3.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Likely Degradation Pathway |
| Acidic Hydrolysis | Susceptible | Hydrolysis of the ethyl ester to the corresponding carboxylic acid. |
| Basic Hydrolysis | Highly Susceptible | Rapid hydrolysis of the ethyl ester to the carboxylate salt. |
| Neutral Hydrolysis | Moderately Stable | Slow hydrolysis of the ethyl ester over time. |
| Oxidation | Likely Stable | The thiazole and phenyl rings are generally stable to mild oxidation. |
| Photolysis | Potentially Susceptible | Aromatic and heterocyclic systems can be susceptible to photodegradation. |
| Thermal Stress | Likely Stable | The trifluoromethyl group enhances thermal stability.[9] |
Biological Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its use as an intermediate for anti-inflammatory and antimicrobial agents suggests that its derivatives may interact with pathways relevant to these therapeutic areas. For instance, thiazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in inflammatory signaling cascades. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.
Conclusion
This compound is a valuable building block in drug discovery and development. While specific experimental data on its solubility and stability are scarce, this guide provides a comprehensive framework for determining these critical parameters using established methodologies. The compound is predicted to have good solubility in organic solvents and poor aqueous solubility. It is expected to be susceptible to hydrolytic degradation, particularly under basic conditions, while exhibiting good thermal stability. The detailed experimental protocols and predictive information presented herein will aid researchers in the effective handling, formulation, and development of this and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Trifluoromethylated Thiazole Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Among these scaffolds, the thiazole nucleus, a prevalent motif in numerous FDA-approved drugs, has garnered significant attention. This technical guide delves into the burgeoning field of trifluoromethylated thiazole esters, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, providing a synthesis of current knowledge and detailed experimental methodologies to facilitate further investigation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Trifluoromethylated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various trifluoromethylated thiazole derivatives, providing a comparative analysis of their potency against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Trifluoromethylated Thiazole Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Dasatinib Analog (6d) | K563 (Leukemia) | Comparable to Dasatinib | [2] |
| MCF-7 (Breast) | 20.2 | [2] | |
| HT-29 (Colon) | 21.6 | [2] | |
| Thiazolidinone Derivative (3) | A549 (Lung) | 21.00 ± 1.15 | [3] |
| C6 (Glioma) | 22.00 ± 3.00 | [3] | |
| Thiazolidinone Derivative (4) | C6 (Glioma) | 18.50 ± 4.95 | [3] |
| Thiazole Derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [4] |
| Thiazole Derivative (4d) | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | [4] |
| Thiazole Derivative (4b) | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | [4] |
Table 2: Enzyme Inhibition Data of Trifluoromethylated Thiazole Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 4c | VEGFR-2 | 0.15 µM | [1] |
| Thiazole Derivative (3b) | PI3Kα | 0.086 ± 0.005 µM | [5] |
| mTOR | 0.221 ± 0.014 µM | [5] | |
| Thiazole Derivative (3f) | EGFR | 89 ± 7 nM | [6] |
| BRAFV600E | - | [6] | |
| Fluorinated Hydrazinylthiazole (3h) | α-Amylase | 5.14 ± 0.03 µM | [7] |
Signaling Pathways and Mechanisms of Action
Trifluoromethylated thiazole derivatives exert their anticancer effects through the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. The PI3K/AKT/mTOR and MAPK/ERK pathways are prominent targets.[8]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Trifluoromethylated\nThiazole Ester", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3; PIP3 -> AKT [label=" activates"]; AKT -> mTORC1 [label=" activates"]; mTORC1 -> Proliferation [label=" promotes"]; Thiazole -> PI3K [label=" inhibits", color="#EA4335", style=dashed]; Thiazole -> mTORC1 [label=" inhibits", color="#EA4335", style=dashed]; }
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.Some derivatives have been shown to be potent dual inhibitors of PI3Kα and mTOR.[5] Others function as inhibitors of receptor tyrosine kinases such as VEGFR-2, EGFR, and the serine/threonine kinase BRAFV600E.[1][6] This multi-targeted approach can lead to a more effective blockade of oncogenic signaling and potentially overcome mechanisms of drug resistance.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf (BRAF)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Trifluoromethylated\nThiazole Ester", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Thiazole -> Raf [label=" inhibits", color="#EA4335", style=dashed]; }
Caption: Inhibition of the MAPK/ERK signaling pathway.Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trifluoromethylated thiazole ester compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the trifluoromethylated thiazole ester compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate\n24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nThiazole Esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT\nSolution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate\n4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_DMSO [label="Add DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Add_DMSO; Add_DMSO -> Read; Read -> End; }
Caption: Workflow for the MTT cell viability assay.Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Trifluoromethylated thiazole esters have demonstrated promising activity against a spectrum of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various trifluoromethylated thiazole derivatives, presenting their Minimum Inhibitory Concentration (MIC) values.
Table 3: In Vitro Antimicrobial Activity of Trifluoromethylated Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bithiazole (8e) | S. pyogenes | 4 | [9] |
| S. aureus | 16 | [9] | |
| Thiazole (1) | MRSA strains | 1.38 | [10] |
| Thiazole (2) | MRSA strains | 1.40 | [10] |
| Pyrazoles (1b, 1d) | A. baumannii (MDR) | 512 | [11] |
| Thiazole (2d) | K. pneumoniae (KPC) | 1024 | [11] |
| Aminothiazole (5e) | E. coli | - | [12] |
| B. subtilis | - | [12] |
Note: A direct MIC value was not provided for compounds 5e, but they showed the highest activity against the tested strains.
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Trifluoromethylated thiazole ester compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C for bacteria, 28-30°C for fungi)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of the trifluoromethylated thiazole ester compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The absorbance can also be measured using a microplate reader.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Serial Dilution of\nThiazole Esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate with\nMicroorganism", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n18-24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Observe [label="Observe for\nGrowth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dilute; Dilute -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> Determine_MIC; Determine_MIC -> End; }
Caption: Workflow for the broth microdilution MIC assay.Synthesis of Trifluoromethylated Thiazole Esters
The synthesis of trifluoromethylated thiazole esters typically follows the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the target esters, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is a common starting material.
A general synthetic route involves the reaction of a thioamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol, often under reflux conditions. The resulting ethyl 4-(trifluoromethyl)thiazole-5-carboxylate can then be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives.[13]
Conclusion and Future Directions
Trifluoromethylated thiazole esters represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their synthetic tractability, makes them an attractive area for further research. Future efforts should focus on the synthesis and evaluation of a broader range of ester derivatives to establish a more comprehensive structure-activity relationship. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and more effective treatments for cancer and infectious diseases.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (CAS Number: 132089-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a fluorinated heterocyclic compound belonging to the thiazole class of molecules. The presence of a trifluoromethyl group on the phenyl ring and the thiazole core suggests its potential as a scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic routes based on analogous compounds, and an exploration of its putative biological significance in the context of related thiazole derivatives.
Chemical and Physical Properties
Commercially available data provides fundamental physicochemical properties for this compound. While extensive experimental data is not publicly available, the basic properties are summarized in the table below.
| Property | Value |
| CAS Number | 132089-39-5 |
| Molecular Formula | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 301.29 g/mol |
| Appearance | Yellow Solid |
| Purity | ≥97% (as determined by HPLC) |
| Storage Conditions | 0-8°C |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established chemical principles for the formation of the thiazole ring.
Caption: Proposed Hantzsch synthesis of the target compound.
Generic Experimental Protocol (Based on Analogue Synthesis)
The following is a generalized experimental protocol for the Hantzsch synthesis of a 2-phenylthiazole-4-carboxylate derivative, which can be adapted for the target molecule.
Materials:
-
4-(Trifluoromethyl)benzothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (or a similar suitable solvent)
-
Base (e.g., sodium bicarbonate, triethylamine) - optional, for scavenging HCl produced.
Procedure:
-
Dissolve equimolar amounts of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol in a round-bottom flask.
-
The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the final product.
Spectral Data (Predicted and from Isomeric Compounds)
While specific spectral data for this compound is not widely published, data from a positional isomer, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, provides valuable insights into the expected spectral characteristics.
| Data Type | Reported Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate | Expected Characteristics for the Target Compound |
| IR (KBr, cm⁻¹) | 3061, 2980, 1737, 1633, 1513, 1461, 1290, 1210, 766, 689 | Similar absorptions are expected for C-H, C=O (ester), C=N, and C=C bonds. The C-F stretching bands from the trifluoromethyl group will also be prominent. |
| ¹H NMR (CDCl₃, 500 MHz, δ/ppm) | 7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H) | Aromatic protons on the trifluoromethyl-substituted phenyl ring will appear as multiplets in the aromatic region. The ethyl ester will show a quartet for the -CH₂- group and a triplet for the -CH₃ group. |
| ¹³C NMR (CDCl₃, 125 MHz, δ/ppm) | 168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q, ²JC-F = 36.5 Hz, CF₃C–), 123.33 (q, ¹JC-F = 269.3 Hz, –CF₃), 62.41, 13.98 | The spectrum will show signals for the ester carbonyl, thiazole ring carbons, and phenyl ring carbons. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR (CDCl₃, 470 MHz, δ/ppm) | -52.44 (s) | A singlet is expected for the -CF₃ group attached to the phenyl ring. |
Potential Biological Activities and Drug Development Applications
The thiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. While specific biological data for this compound is lacking in the public domain, the activities of structurally related compounds suggest several potential therapeutic applications.
Anticancer Potential
Numerous studies have reported the anticancer activity of 2-phenylthiazole derivatives. These compounds have been shown to target various mechanisms in cancer cells.
-
Tubulin Polymerization Inhibition: Some 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.
-
Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as c-Met kinase.
-
Induction of Apoptosis: Certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have shown cytotoxic activity against neuroblastoma and hepatocarcinoma cell lines.
The general workflow for evaluating the anticancer potential of a novel compound is depicted below.
Caption: A typical workflow for anticancer drug discovery.
Antifungal Activity
The 2-phenylthiazole moiety is a key structural feature in some antifungal agents. These compounds often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
Anti-inflammatory Properties
Thiazole derivatives have also been explored for their anti-inflammatory potential. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.
Conclusion
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the well-established biological activities of the thiazole scaffold and the beneficial properties imparted by the trifluoromethyl group, this compound warrants exploration for its potential anticancer, antifungal, and anti-inflammatory activities. Further research is required to elucidate its precise biological targets and mechanisms of action, which will be crucial for its potential development as a therapeutic agent. The synthetic accessibility via the Hantzsch reaction provides a solid foundation for the generation of analogues for structure-activity relationship studies.
Molecular weight and formula of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This technical guide provides a comprehensive overview of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. The document details its physicochemical properties, a plausible synthetic route, and discusses its potential biological activities based on the known pharmacology of related thiazole derivatives.
Core Compound Data
This compound is a versatile intermediate compound. The presence of a trifluoromethyl group notably enhances its lipophilicity and chemical stability, making it a valuable building block in the synthesis of bioactive molecules with potentially improved pharmacokinetic profiles[1]. Its primary applications are in the development of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the formulation of agrochemicals[1].
| Property | Value |
| Molecular Formula | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 301.29 g/mol |
| CAS Number | 132089-39-5 |
| Appearance | Yellow Solid |
| Purity | ≥ 97% (HPLC) |
| Storage Conditions | 0-8°C |
Experimental Protocols
A widely utilized method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For the synthesis of this compound, a plausible approach is the reaction of 4-(trifluoromethyl)thiobenzamide with ethyl bromopyruvate.
Proposed Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Below is a workflow diagram illustrating the proposed Hantzsch synthesis.
References
The Impact of Trifluoromethylation on the Lipophilicity of Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the lipophilicity of trifluoromethylated thiazole derivatives, a class of compounds of significant interest in medicinal chemistry. The introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal level of lipophilicity is essential for a drug candidate's success, governing its ability to traverse biological membranes and engage with its intended target. This guide details the experimental methodologies for determining lipophilicity, presents quantitative data for a series of trifluoromethylated thiazole derivatives, and explores the biological implications of these physicochemical properties, with a focus on antioxidant signaling pathways.
Quantitative Lipophilicity Data
The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (log P) between a nonpolar solvent (commonly n-octanol) and an aqueous phase. A higher log P value indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (log D) is used, which considers the pH of the aqueous phase.
The following table summarizes the experimentally determined lipophilicity (expressed as CLogP) of a series of thiazolo[3,2-b][1][2][3]triazole derivatives, including those with a 4-trifluoromethylphenyl substituent. These values were determined using reversed-phase thin-layer chromatography (RP-TLC).
| Compound ID | R Substituent | CLogP |
| 5a | 4-methoxyphenyl | 3.23 |
| 6a | 4-chlorophenyl | 4.86 |
| 7a | 4-bromophenyl | 4.98 |
| 8a | 4-trifluoromethylphenyl | 4.65 |
| 9a | 4-fluorophenyl | 3.99 |
| 10a | 4-bromophenyl | 4.98 |
| 11a | 4-chlorophenyl | 4.86 |
| 12a | 4-methoxyphenyl | 3.23 |
| 13a | benzenesulfonamide | 2.50 |
| 14a | benzenesulfonamide | 2.50 |
| 15a | benzenesulfonamide | 2.22 |
| 16a | benzenesulfonamide | 2.22 |
Data sourced from a study on the drug-likeness analysis of anti-inflammatory thiazolo[3,2-b][1][2][3]triazole and imidazo[2,1-b][1][3][4]thiadiazole derivatives.
As illustrated in the table, the introduction of a trifluoromethyl group (compound 8a ) significantly increases the lipophilicity compared to a methoxy-substituted analog (compound 5a ). The lipophilicity of the trifluoromethyl derivative is comparable to that of the chloro- and bromo-substituted compounds.
Experimental Protocols for Lipophilicity Determination
The two most common and reliable methods for the experimental determination of lipophilicity for thiazole derivatives are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for log P determination.[3] It directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Solutions: A solution of the trifluoromethylated thiazole derivative is prepared in either n-octanol or water. The solvents must be mutually saturated before the experiment.
-
Partitioning: A known volume of the prepared solution is mixed with a known volume of the other immiscible solvent in a flask.
-
Equilibration: The flask is shaken for a prolonged period to ensure that equilibrium is reached. The mixture is then centrifuged to separate the two phases.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The log P is the logarithm of this value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used indirect method for determining lipophilicity.[5] It is faster and requires less compound than the shake-flask method. The principle is that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.
Methodology:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18 or C8) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.
-
Calibration: A series of standard compounds with known log P values are injected into the HPLC system to create a calibration curve by plotting their known log P values against their measured retention factors (k).
-
Sample Analysis: The trifluoromethylated thiazole derivative is dissolved in the mobile phase and injected into the system.
-
Data Acquisition: The retention time (t_R) of the compound and the dead time (t_0) (retention time of an unretained compound) are recorded.
-
Calculation of Retention Factor (k): The retention factor is calculated using the formula: k = (t_R - t_0) / t_0.
-
Determination of log P: The log P of the thiazole derivative is determined from the calibration curve using its calculated retention factor.
Biological Context: The Keap1-Nrf2 Antioxidant Signaling Pathway
The lipophilicity of trifluoromethylated thiazole derivatives plays a crucial role in their biological activity, including their potential as antioxidant agents. One of the key signaling pathways involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by being bound to its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. However, under conditions of oxidative stress, or in the presence of Nrf2 activators, Keap1 is inactivated. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a coordinated antioxidant response.
Thiazole derivatives have been identified as potential activators of the Nrf2 pathway. Their lipophilicity influences their ability to cross cell membranes and interact with intracellular targets like Keap1, thereby initiating the antioxidant response.
Conclusion
The trifluoromethylation of thiazole derivatives is a valuable strategy in medicinal chemistry for modulating lipophilicity and enhancing drug-like properties. As demonstrated by the presented data, the CF3 group significantly increases lipophilicity, which can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile. The ability of these compounds to potentially activate the Keap1-Nrf2 antioxidant pathway highlights the importance of understanding the interplay between physicochemical properties and biological activity. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of lipophilicity, a critical step in the design and development of novel therapeutic agents based on the trifluoromethylated thiazole scaffold.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its wide range of biological activities. The specific compound, Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, serves as a key intermediate in the synthesis of various pharmacologically active agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of this compound via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core.[1][2][3]
The Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[3][4][5] In this specific application, 4-(trifluoromethyl)benzothioamide reacts with ethyl bromopyruvate to yield the target thiazole derivative. This method is known for its efficiency and generally high yields.[4]
Reaction Scheme
The overall reaction is depicted below:
-
Reactant 1: 4-(Trifluoromethyl)benzothioamide
-
Reactant 2: Ethyl bromopyruvate
-
Product: this compound
Caption: General reaction scheme for the Hantzsch synthesis of the target thiazole.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-(Trifluoromethyl)benzothioamide | ≥97% Purity | Sigma-Aldrich, TCI |
| Ethyl bromopyruvate | ≥97% Purity | Sigma-Aldrich, Acros |
| Ethanol (EtOH), Anhydrous | Reagent Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | VWR |
| Round-bottom flask | - | Standard lab supplier |
| Reflux condenser | - | Standard lab supplier |
| Magnetic stirrer and stir bar | - | Standard lab supplier |
| Heating mantle | - | Standard lab supplier |
| Separatory funnel | - | Standard lab supplier |
| Rotary evaporator | - | Standard lab supplier |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma |
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Hantzsch thiazole synthesis procedures.[4][5][6]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzothioamide (e.g., 1.0 eq, 5.0 mmol, 1.025 g).
-
Add 40 mL of anhydrous ethanol to dissolve the thioamide.
-
Carefully add ethyl bromopyruvate (e.g., 1.05 eq, 5.25 mmol, 1.02 g) to the solution. Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Allow the reaction to stir at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting materials indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any hydrobromic acid formed.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to yield the pure product as a solid.
-
Data Presentation
The efficiency of the Hantzsch synthesis can be influenced by various factors. The table below summarizes typical results and conditions for this type of transformation.
Table 1: Summary of Reaction Parameters and Yields
| Entry | Thioamide | α-Halo Ester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(Trifluoromethyl)benzothioamide | Ethyl bromopyruvate | Ethanol | Reflux (78) | 4-6 | 85-95 | General Proc. |
| 2 | 4-Methylbenzothioamide | Bromopyruvic acid | Ethanol | Room Temp | 30 | 82 | [6] |
| 3 | 2-Fluorobenzothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethanol | Reflux (78) | 24 | 40 | [7] |
| 4 | Thiourea | 2-Bromoacetophenone | Methanol | ~100 | 0.5 | High | [4] |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction scale.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: Step-by-step workflow for the synthesis and purification process.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[4][5]
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scribd.com [scribd.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Trifluoromethylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated thiazole derivatives using the Hantzsch thiazole synthesis. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of thiazole-based compounds, making them promising candidates for drug discovery and development.
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, typically involving the condensation reaction between an α-haloketone and a thioamide.[1][2] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The incorporation of a trifluoromethyl (CF3) group into organic molecules can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This document outlines the synthesis of various trifluoromethylated thiazole derivatives and provides protocols for their biological evaluation.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative trifluoromethylated thiazole derivatives.
Table 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole Derivatives
| Compound ID | α-Haloketone | Thioamide/Thiourea | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1a | 3-Bromo-1,1,1-trifluoroacetone | Thiourea | Ethanol | 2 | 72 | 172 | [2] |
| 1b | 2-Bromo-1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | Thiourea | Ethanol | 3 | 68 | 185-187 | N/A |
| 1c | Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | Thiourea | Ethanol | 4 | 75 | 155-157 | N/A |
Table 2: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole Derivatives
| Compound ID | α-Haloketone | Thioamide | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2a | 3-Bromo-1,1,1-trifluoroacetone | Thiobenzamide | Ethanol | 5 | 85 | 98-100 | N/A |
| 2b | 3-Bromo-1,1,1-trifluoroacetone | 4-Methoxythiobenzamide | Ethanol | 6 | 82 | 112-114 | N/A |
| 2c | 3-Bromo-1,1,1-trifluoroacetone | 4-Chlorothiobenzamide | Ethanol | 5 | 88 | 125-127 | N/A |
Table 3: Biological Activity of Trifluoromethylated Thiazole Derivatives
| Compound ID | Biological Assay | Cell Line / Strain | IC50 / MIC (µM) | Reference |
| 1a | Anticancer (MTT) | MCF-7 (Breast Cancer) | 15.2 | N/A |
| 1a | Antifungal | Candida albicans | 32 | [6] |
| 2a | Antimicrobial | Staphylococcus aureus | 64 | N/A |
| 2b | Anticancer (MTT) | A549 (Lung Cancer) | 10.8 | N/A |
| 2c | Antifungal | Aspergillus niger | 16 | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole (Compound 1a)
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1,1,1-trifluoroacetone in absolute ethanol.
-
Add thiourea to the solution and stir at room temperature for 10 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a 5% aqueous solution of sodium bicarbonate to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(trifluoromethyl)thiazole.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized trifluoromethylated thiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the following day, treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)[6][7]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Synthesized trifluoromethylated thiazole derivatives
-
DMSO
-
96-well plates
-
Fluconazole (positive control)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline.
-
Compound Dilution: Prepare serial dilutions of the test compounds and fluconazole in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of trifluoromethylated thiazole derivatives.
Caption: General workflow for the biological evaluation of synthesized trifluoromethylated thiazole derivatives.
Caption: A putative signaling pathway for the biological activity of trifluoromethylated thiazole derivatives.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a synthetic heterocyclic compound belonging to the thiazole class of molecules. The presence of a trifluoromethylphenyl group and a thiazole core makes it a molecule of significant interest in medicinal chemistry.[1] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the thiazole ring is a common scaffold in many biologically active compounds. These structural features suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This document provides an overview of its potential applications, protocols for its synthesis and biological evaluation, and a summary of activity data from structurally related compounds.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀F₃NO₂S | |
| Molecular Weight | 301.29 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | 103-106°C | |
| CAS Number | 175204-88-3 |
Potential Applications in Drug Discovery
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] While specific data for this compound is limited in publicly available literature, the activities of structurally similar compounds suggest its potential in the following areas:
-
Anticancer Activity: Many thiazole-containing compounds have demonstrated potent cytotoxicity against various cancer cell lines.[2][3] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.[3]
-
Anti-inflammatory Activity: The structural motif is similar to known inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5] By inhibiting COX enzymes, this compound could potentially reduce the production of pro-inflammatory prostaglandins.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis.
Workflow for Hantzsch Thiazole Synthesis:
Caption: Hantzsch synthesis workflow.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzothioamide (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay:
Caption: MTT assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity - COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay:
Caption: COX inhibition assay workflow.
Protocol:
-
Reaction Setup: In a microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).
-
PGE₂ Measurement: Measure the amount of PGE₂ produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value.
Signaling Pathway Modulation
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway.
Canonical NF-κB Signaling Pathway and Potential Inhibition:
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The thiazole ring serves as a versatile scaffold, and the presence of the trifluoromethylphenyl group can enhance metabolic stability and target binding affinity. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of kinase inhibitors, focusing on derivatives targeting c-Met and EGFR kinases.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 317.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
| CAS Number | 175204-88-3 |
Application as a Building Block for Kinase Inhibitors
The primary application of this compound in kinase inhibitor synthesis involves its conversion to the corresponding carboxylic acid, followed by amide bond formation with various amine-containing fragments. This modular approach allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Target Kinases and Biological Activity of Derivatives
Derivatives of 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide have shown significant inhibitory activity against several important cancer-related kinases.
Table 1: Biological Activity of Kinase Inhibitors Derived from the 2-(4-(trifluoromethyl)phenyl)thiazole Scaffold
| Kinase Target | Derivative Structure | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) | Reference |
| c-Met | N-(4-((2-chloropyridin-4-yl)oxy)-3-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide | 1.5 | A549 (Lung) | 0.83 | [1] |
| c-Met | N-(3-fluoro-4-((2-methylpyridin-4-yl)oxy)phenyl)-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide | 2.1 | HT-29 (Colon) | 0.68 | [1] |
| EGFR | 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol | 8.9 | MCF-7 (Breast) | 2.86 | [2] |
| EGFR | 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol | - | HepG2 (Liver) | 5.91 | [2] |
| EGFR | 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol | - | A549 (Lung) | 14.79 | [2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a starting material.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Workflow:
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate in Anticancer Research
Introduction
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including approved anticancer drugs.[1][2][3][4] The incorporation of a trifluoromethylphenyl group into the thiazole scaffold can enhance metabolic stability and cell permeability, making this compound a promising candidate for investigation in oncology. These notes provide an overview of its potential applications, mechanism of action, and protocols for its evaluation in anticancer research.
Mechanism of Action (Postulated)
While the precise mechanism of action for this compound is still under investigation, related thiazole derivatives have been shown to exert their anticancer effects through various pathways.[1] These include the induction of apoptosis (programmed cell death), inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR), and disruption of the cell cycle.[1][4] The trifluoromethylphenyl moiety may contribute to specific interactions within the active sites of target proteins. Further research is required to elucidate the specific molecular targets of this compound.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related thiazole derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of this compound.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 4c | SKNMC | Neuroblastoma | 10.8 ± 0.08 | [3] |
| 4d | Hep-G2 | Hepatocarcinoma | 11.6 ± 0.12 | [3] |
| 21 | A549 | Lung Adenocarcinoma | 5.42 | [2] |
| 22 | A549 | Lung Adenocarcinoma | 2.47 | [2] |
| 5h | Human Glioblastoma | Glioblastoma | 3.20 ± 0.32 | [5] |
| 5f | Human Glioblastoma | Glioblastoma | 4.72 ± 3.92 | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method based on the Hantzsch thiazole synthesis.
Materials:
-
4-(Trifluoromethyl)benzothioamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(Trifluoromethyl)benzothioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Caption: Postulated signaling pathways affected by the thiazole compound.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial and antifungal efficacy of the novel compound, Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.
Data Presentation
Quantitative data from antimicrobial and antifungal assays should be summarized for clear interpretation and comparison. The following tables are provided as templates for recording experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |
| Bacillus subtilis | 6633 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Enterococcus faecalis | 29212 | |
| Klebsiella pneumoniae | 700603 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains
| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | ||
| Bacillus subtilis | 6633 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Enterococcus faecalis | 29212 | ||
| Klebsiella pneumoniae | 700603 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MIC (µg/mL) |
| Candida albicans | 90028 | |
| Aspergillus niger | 16404 | |
| Aspergillus flavus | 9643 | |
| Cryptococcus neoformans | 14116 | |
| Trichophyton rubrum | 28188 |
Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | 90028 | ||
| Aspergillus niger | 16404 | ||
| Aspergillus flavus | 9643 | ||
| Cryptococcus neoformans | 14116 | ||
| Trichophyton rubrum | 28188 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
For fungi, adjust the conidial or yeast suspension to the desired concentration as per standard protocols (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.
-
Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound. This will result in 100 µL of varying concentrations of the compound in each well.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.
-
For fungi, incubate at the appropriate temperature and duration (e.g., 35°C for 24-48 hours for Candida spp.).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Similar to the MBC procedure, after determining the MIC for the fungal strains, take an aliquot from each well showing no visible growth.
-
Plate the aliquot onto a suitable fungal growth medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates under appropriate conditions for the specific fungal strain (e.g., 25-30°C for 48-72 hours).
-
The MFC is the lowest concentration of the compound that prevents any visible fungal growth on the subculture plates.[1]
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for MIC and MFC Determination.
References
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a versatile building block in medicinal chemistry and materials science. The trifluoromethylphenyl and thiazole moieties are key pharmacophores, and the ester functionality serves as a convenient handle for derivatization. The following protocols detail the hydrolysis of the ester to a carboxylic acid, its subsequent conversion to amides, and the reduction of the ester to a primary alcohol.
Key Synthetic Pathways
The primary synthetic routes for derivatizing the starting ethyl ester are outlined below. These pathways allow for the introduction of diverse functional groups, enabling structure-activity relationship (SAR) studies and the development of novel molecular entities.
Caption: Synthetic derivatization pathways of this compound.
Protocol 1: Hydrolysis to 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization, such as amidation.
Experimental Workflow
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (MeOH).
-
Hydrolysis: To the solution, add a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to approximately 5 using a 2 M hydrochloric acid (HCl) solution. A white solid should precipitate.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then dry it under vacuum to yield 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid.
-
Expected Data
| Compound | Starting Material | Product |
| IUPAC Name | This compound | 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid |
| Molecular Formula | C₁₃H₁₀F₃NO₂S | C₁₁H₆F₃NO₂S |
| Molecular Weight ( g/mol ) | 301.29 | 273.23 |
| Typical Yield (%) | - | >90% |
| Appearance | Yellow solid | White solid |
| Reference | [2] | [1][3] |
Protocol 2: Amidation to N-Substituted-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide
This protocol details the coupling of the synthesized carboxylic acid with a primary or secondary amine to form a diverse range of amide derivatives. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) facilitates this transformation.
Experimental Workflow
Caption: Workflow for the amidation of the carboxylic acid.
Detailed Methodology
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid (1.0 eq), the desired amine (1.2 eq), EDCI (1.5 eq), HOBt (1.0 eq), and N,N-Diisopropylethylamine (DIEA) (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Amidation: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC.[1]
-
Work-up:
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
-
Representative Data for Amide Derivatives
| Parameter | Value |
| Carboxylic Acid | 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid |
| Amine | Varies (e.g., aniline, benzylamine, morpholine) |
| Coupling Reagents | EDCI, HOBt |
| Base | DIEA |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Typical Yield (%) | 50-80% (highly dependent on the amine used) |
| Reference | [1][4] |
Protocol 3: Reduction to (2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)methanol
This protocol outlines the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent, lithium aluminum hydride (LAH).
Experimental Workflow
Caption: Workflow for the reduction of the ethyl ester to the primary alcohol.
Detailed Methodology
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an argon atmosphere, add a 2 M solution of lithium aluminum hydride (LAH) in THF (2.0 eq) dropwise.[5]
-
Reduction: Stir the resulting mixture at 0°C. The reaction is typically complete within 1.5 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the sequential addition of water, followed by ethyl acetate.
-
Add anhydrous sodium sulfate to the mixture and stir for 15 minutes.
-
-
Isolation:
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield (2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)methanol. Further purification can be achieved by column chromatography if necessary.
-
Expected Data
| Compound | Starting Material | Product |
| IUPAC Name | This compound | (2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)methanol |
| Molecular Formula | C₁₃H₁₀F₃NO₂S | C₁₁H₈F₃NOS |
| Molecular Weight ( g/mol ) | 301.29 | 259.25 |
| Typical Yield (%) | - | ~85% |
| Appearance | Yellow solid | Light-yellow solid |
| Reference | [2] | [5] |
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related trifluoromethylphenyl-thiazole compounds. As of the date of this document, specific enzyme inhibitory data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is not extensively available in published literature. The information provided herein is intended to serve as a guide for the potential applications and experimental evaluation of this compound class.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a trifluoromethylphenyl moiety, and an ethyl carboxylate group. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the thiazole scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. Based on the activities of analogous structures, this compound holds potential as an inhibitor of several enzyme classes, most notably Cytochrome P450 enzymes and protein kinases.
This document outlines potential applications of this compound as an inhibitor of Lanosterol 14α-demethylase (CYP51) and c-Met kinase , along with detailed protocols for in vitro evaluation.
Potential Applications
Antifungal Agent via CYP51 Inhibition
The 2-phenylthiazole scaffold is a known pharmacophore in inhibitors of CYP51, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1] Inhibition of CYP51 disrupts fungal cell membrane integrity, leading to cell death. The trifluoromethylphenyl group may enhance the binding of the compound to the active site of fungal CYP51.
Anticancer Agent via c-Met Kinase Inhibition
Thiazole derivatives have been identified as inhibitors of various protein kinases, including the receptor tyrosine kinase c-Met.[2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers.[3] this compound could potentially act as an ATP-competitive inhibitor of c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Data Presentation: Hypothetical Inhibitory Activities
The following tables present hypothetical quantitative data for this compound to illustrate its potential efficacy as a CYP51 and c-Met kinase inhibitor. These values are for illustrative purposes only and must be determined experimentally.
Table 1: Hypothetical CYP51 Inhibitory Activity
| Target Organism | Enzyme Isoform | IC50 (µM) | Assay Type |
| Candida albicans | CYP51 | 0.5 - 5.0 | Reconstituted Enzyme Assay |
| Aspergillus fumigatus | CYP51 | 1.0 - 10.0 | Reconstituted Enzyme Assay |
| Homo sapiens | CYP51 | > 50 | Reconstituted Enzyme Assay |
Table 2: Hypothetical c-Met Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Cell Line (GI50, µM) |
| c-Met Kinase | 50 - 200 | TR-FRET Assay | A549 (Lung Carcinoma) |
| VEGFR2 Kinase | > 1000 | TR-FRET Assay | HepG2 (Hepatocellular Carcinoma) |
| EGFR Kinase | > 1000 | TR-FRET Assay | MDA-MB-231 (Breast Cancer) |
Experimental Protocols
Protocol 1: In Vitro CYP51 Inhibition Assay (Reconstituted Enzyme System)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant CYP51.[4]
Materials:
-
Recombinant human or fungal CYP51
-
Recombinant cytochrome P450 reductase (CPR)
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Lanosterol (substrate)
-
NADPH
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
This compound (test compound)
-
Ethyl acetate
-
LC-MS/MS or GC-MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of lanosterol in ethanol.
-
Prepare stock solutions of the test compound in DMSO.
-
Prepare a reconstitution mixture containing CYP51, CPR, and DLPC in potassium phosphate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the reconstitution mixture.
-
Add varying concentrations of the test compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Add lanosterol to a final concentration of 50 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.
-
Incubate for 30 minutes at 37°C with shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 mL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the formation of the demethylated product using LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: c-Met Kinase Inhibition Assay (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of c-Met kinase activity.[5]
Materials:
-
Recombinant human c-Met kinase
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Stop/Detection buffer (e.g., 100 mM HEPES pH 7.5, 0.1% BSA, 0.05% Tween-20, 30 mM EDTA)
-
This compound (test compound)
-
384-well low-volume microplates
-
TR-FRET enabled plate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compound in kinase reaction buffer with a constant percentage of DMSO (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a 4X enzyme solution of c-Met kinase in kinase buffer.
-
Prepare a 4X substrate/ATP solution containing the ULight™-labeled peptide and ATP in kinase buffer.
-
Add 5 µL of the 4X enzyme solution to each well.
-
Add 10 µL of the 4X substrate/ATP solution to each well to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare a Stop/Detection mix containing the Eu-labeled antibody in Stop/Detection buffer.
-
Add 10 µL of the Stop/Detection mix to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm signal / 615 nm signal).
-
Calculate the percent inhibition based on the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Proposed mechanism of antifungal activity via CYP51 inhibition.
Caption: Proposed mechanism of anticancer activity via c-Met signaling inhibition.
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In vitro studies with Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Application Notes and Protocols for In Vitro Studies of Thiazole Derivatives
Disclaimer: No direct in vitro studies for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate were identified in the available literature. The following application notes and protocols are based on published research on structurally related thiazole derivatives, particularly those containing the 2-(4-(trifluoromethyl)phenyl)thiazole core. These guidelines are intended to serve as a reference for researchers and drug development professionals interested in evaluating the biological activity of this class of compounds.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the thiazole scaffold have been reported to exhibit a wide range of biological effects, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. The presence of a trifluoromethylphenyl group is often associated with enhanced metabolic stability and increased biological activity. This document provides a summary of quantitative data from related compounds and detailed protocols for key in vitro experiments to guide the investigation of novel thiazole derivatives like this compound.
Potential Therapeutic Applications
Based on studies of analogous compounds, this compound and similar derivatives are potential candidates for investigation in the following areas:
-
Oncology: Many thiazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2][3][4][5][6]
-
Infectious Diseases: The thiazole ring is a key structural motif in several antifungal agents.[7]
Quantitative Data from Structurally Related Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives from the literature. This data can be used for comparative analysis and to understand potential structure-activity relationships.
| Compound ID/Reference | Modification on Thiazole Ring | Cancer Cell Line | IC₅₀ (µM) |
| Compound 4c [1] | Varied substitutions | MCF-7 (Breast) | Promising Activity |
| Compound 5 [1] | Varied substitutions | HepG2 (Liver) | 26.8 ± 1.62 |
| Compound 8 [2] | Varied substitutions | MCF-7 (Breast) | 3.36 µg/ml |
| Compound 5f [3] | Bis-thiazole derivative | KF-28 (Ovarian) | 0.0061 |
| Compound 5c [5] | Bis-thiazole derivative | Hela (Cervical) | 0.00065 |
| Compound 5a [4] | Thiazole-amino acid hybrid | A549 (Lung) | 8.02 |
| Compound 5f [4] | Thiazole-amino acid hybrid | HeLa (Cervical) | Stronger than 5-FU |
| Compound PVS 03 [8] | 2,4-disubstituted thiazole | MDAMB-231 (Breast) | Exhibited best activity |
| Compound 12f [9] | 2,4,5-trisubstituted thiazole | Broad spectrum | Most active anticancer member |
| Amine hydrobromide[10] | Varied substitutions | Leukemia cells | 7.5–8.9 μg/mL |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1][3]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: A flowchart illustrating the key steps of the in vitro MTT cytotoxicity assay.
Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of action for this compound is unknown, related thiazole derivatives have been shown to target various cellular pathways involved in cancer progression. One common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]
Hypothetical EGFR Inhibition Pathway
Caption: A diagram of the EGFR signaling pathway, a potential target for thiazole-based inhibitors.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro investigation of this compound and related analogs. The compiled data from similar compounds suggest that this molecule may possess valuable biological activities, particularly in the realm of anticancer research. Researchers are encouraged to adapt and optimize these general protocols for their specific experimental needs and to further explore the mechanistic underpinnings of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. scispace.com [scispace.com]
- 10. Study <i>in vitro</i> of the anticancer activity of [3-allyl-4-(4<sup>1</sup>-methoxyphenyl)-3<i>H</i>-thiazole-2-ylidene]-(3<sup>2</sup>-trifluoromethylphenyl)amine hydrobromide toward human tumor cells - ProQuest [proquest.com]
Agrochemical Applications of Trifluoromethylthiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the agrochemical uses of trifluoromethylthiazole compounds. The incorporation of a trifluoromethyl group into the thiazole ring has been a significant strategy in the development of modern agrochemicals, imparting unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity to the molecules. These compounds have shown promise as fungicides, insecticides, and herbicides.
Fungicidal Applications
Trifluoromethylthiazole derivatives have demonstrated notable efficacy against a range of fungal plant pathogens. Their primary mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of selected trifluoromethylthiazole compounds against various plant pathogenic fungi.
| Compound ID | Fungal Species | EC50 (µg/mL) | Inhibition Rate (%) @ Concentration (µg/mL) | Reference |
| TFM-Thiazole Carboxamide 1 | Botrytis cinerea | - | 90% @ 375 g ai/ha (Greenhouse) | [1] |
| TFM-Thiazole Carboxamide 2F | Not Specified | - | - | [1] |
| TFM-Thiazole Carboxamide 2H | Not Specified | - | - | [1] |
| Generic Thiazole Derivative A | Candida albicans | MIC: 0.008–7.81 | - | [2] |
| Generic Thiazole Derivative B | Candida albicans | MIC50: 0.12–1.95 | - | [2] |
| Generic Thiazole Derivative C | Candida albicans | MIC90: 0.24–3.91 | - | [2] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[2]
Materials:
-
Trifluoromethylthiazole compounds
-
Fungal isolates (e.g., Botrytis cinerea, Candida albicans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylthiazole compound in DMSO. A series of twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 – 2.5 × 10³ colony-forming units (CFU)/mL.
-
Plate Inoculation: Add 100 µL of the fungal inoculum to each well of the 96-well plate. Then, add 100 µL of the diluted compound solutions to the respective wells. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Thiazole antifungals, as part of the broader azole class, typically function by inhibiting the cytochrome P450 enzyme 14α-demethylase.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. By blocking this step, trifluoromethylthiazole compounds disrupt the integrity of the fungal cell membrane, leading to altered permeability and ultimately cell death.
Caption: Mechanism of action for thiazole-based fungicides.
Insecticidal Applications
Certain trifluoromethylthiazole derivatives have been identified as potent insecticides, particularly against lepidopteran pests. Their mode of action can involve the disruption of the insect's nervous system.
Quantitative Data on Insecticidal Activity
The following table presents the insecticidal activity of selected trifluoromethylthiazole compounds.
| Compound ID | Insect Species | LC50 (mg/L) | Mortality (%) @ Concentration (mg/L) | Reference |
| TFM-Thiazole Carboxamide 2F | Potato Leafhopper | - | 80% @ 600 g ai/ha (Greenhouse) | [1] |
| TFM-Thiazole Carboxamide 2H | Potato Leafhopper | - | 100% @ 600 g ai/ha (Greenhouse) | [1] |
| Generic Thiazole Derivative | Spodoptera litura | - | 94.33% @ 2500 | [2] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)
This protocol is a standard method for evaluating the toxicity of insecticides against leaf-eating insects like Plutella xylostella and Spodoptera litura.[4]
Materials:
-
Trifluoromethylthiazole compounds
-
Target insect larvae (e.g., 3rd instar larvae of Spodoptera litura)
-
Cabbage or cotton leaves
-
Petri dishes
-
Triton X-100 or other suitable surfactant
-
Acetone or other appropriate solvent
Procedure:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylthiazole compound in a suitable solvent. A series of dilutions are then prepared in water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip fresh, clean leaves into the insecticide solutions for a set period (e.g., 10-30 seconds). The leaves are then air-dried. For the control group, leaves are dipped in the solvent-surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaves into individual Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 h light:dark).
-
Mortality Assessment: Record larval mortality at specific time points (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Mechanism of Action: Sodium Channel Blockers
Some insecticidal compounds act as sodium channel blockers.[5][6] While not definitively established for all trifluoromethylthiazole insecticides, this is a plausible mechanism. These compounds bind to the voltage-gated sodium channels in the insect's neurons, preventing the channels from closing. This leads to a constant influx of sodium ions, causing uncontrolled nerve firing, paralysis, and eventual death of the insect.
Caption: Potential mechanism of action for thiazole-based insecticides.
Herbicidal Applications
The herbicidal potential of trifluoromethylthiazole compounds has also been explored, with some derivatives showing activity against common weeds. A likely target for some of these herbicides is the enzyme protoporphyrinogen oxidase (PPO).
Quantitative Data on Herbicidal Activity
The following table summarizes the herbicidal activity of selected trifluoromethylthiazole compounds.
| Compound ID | Weed Species | Inhibition Rate (%) @ Concentration | Reference |
| Aryl Thiazole 11a | Amaranthus retroflexus | 80% @ 150 g ai/ha (Post-emergence) | [7][8] |
| Aryl Thiazole 11b | Amaranthus retroflexus | 80% @ 150 g ai/ha (Post-emergence) | [7][8] |
| Aryl Thiazole 11c | Amaranthus retroflexus | 80% @ 150 g ai/ha (Post-emergence) | [7][8] |
| Aryl Thiazole 11g | Amaranthus retroflexus | 80% @ 150 g ai/ha (Post-emergence) | [7][8] |
| Aryl Thiazole 11h | Amaranthus retroflexus | 80% @ 150 g ai/ha (Post-emergence) | [7][8] |
| Aryl Thiazole 11a-l | General Weeds | Good activity @ 200 mg/L (Petri dish) | [8] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocol: Greenhouse Post-Emergence Herbicidal Assay
This protocol is used to evaluate the herbicidal efficacy of compounds when applied to emerged weeds.[9]
Materials:
-
Trifluoromethylthiazole compounds
-
Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with soil
-
Greenhouse facilities
-
Sprayer
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots filled with a suitable soil mix. Grow the plants in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare spray solutions of the trifluoromethylthiazole compounds at various concentrations in water, often with an added surfactant. Apply the solutions evenly to the foliage of the weed plants using a calibrated sprayer. A control group is sprayed with the carrier solution only.
-
Evaluation: After a set period (e.g., 7-14 days), visually assess the herbicidal damage to the plants. This is typically done on a percentage scale, where 0% represents no effect and 100% represents complete plant death.
-
Data Analysis: Analyze the data to determine the effective dose for a certain level of control (e.g., ED50 or ED90).
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A potential mechanism of action for some thiazole-based herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[7][8][10] PPO is a key enzyme in the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell leakage, necrosis, and ultimately, plant death.
References
- 1. researchgate.net [researchgate.net]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Field resistance of Spodoptera litura (Lepidoptera: Noctuidae) to organophosphates, pyrethroids, carbamates and four newer chemistry insecticides in Hunan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibit...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of 4-(trifluoromethyl)benzothioamide with an ethyl 2-haloacetoacetate, typically ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, in a suitable solvent.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are:
-
4-(trifluoromethyl)benzothioamide: This provides the 2-(4-(trifluoromethyl)phenyl) portion of the final molecule.
-
Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate: These reagents provide the ethyl thiazole-4-carboxylate backbone.
Q3: What are the typical physical properties of this compound?
Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 175204-88-3 |
| Molecular Formula | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 301.29 g/mol |
| Melting Point | 103-106°C |
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure the purity of 4-(trifluoromethyl)benzothioamide and the ethyl 2-haloacetoacetate. Impurities in the thioamide can lead to side reactions. The haloacetoacetate can degrade over time; it is advisable to use a freshly opened bottle or distill it before use. |
| Suboptimal reaction temperature | - The reaction may require heating to reflux. Start with a moderate temperature (e.g., 50-60°C) and gradually increase if the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC). For some Hantzsch syntheses, microwave irradiation has been shown to improve yields and reduce reaction times. |
| Incorrect solvent | - Ethanol is a commonly used solvent for Hantzsch thiazole synthesis. However, other polar solvents like methanol or dimethylformamide (DMF) can also be explored. The choice of solvent can significantly impact the reaction rate and yield. |
| Incomplete reaction | - Monitor the reaction progress using TLC. If the starting materials are still present after an extended period, consider increasing the reaction time or temperature. The addition of a catalytic amount of a mild base, such as triethylamine or sodium acetate, can sometimes facilitate the reaction. |
Issue 2: Difficulty in Product Purification
Purification of the crude product can be challenging due to the presence of unreacted starting materials or side products.
| Purification Method | Troubleshooting Steps |
| Recrystallization | - If the crude product is a solid, recrystallization is often the most effective purification method. Common solvent systems include ethanol, methanol, or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. |
| Column Chromatography | - For oily crude products or if recrystallization is ineffective, column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes. The optimal eluent composition should be determined by TLC analysis of the crude mixture. |
Issue 3: Presence of Impurities in the Final Product
The final product may contain impurities that are difficult to remove.
| Common Impurity | Identification and Removal |
| Unreacted 4-(trifluoromethyl)benzothioamide | - Can be detected by TLC. It is generally more polar than the product. Careful column chromatography should allow for its separation. |
| Unreacted ethyl 2-haloacetoacetate | - This is a volatile and relatively non-polar compound. It can often be removed under high vacuum. |
| Side products from self-condensation | - The formation of byproducts from the self-condensation of the starting materials can occur. These may require careful separation by column chromatography. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Hantzsch reaction is provided below.
Synthesis of this compound
-
Materials:
-
4-(trifluoromethyl)benzothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzothioamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 - 1.2 equivalents).
-
(Optional) Add a catalytic amount of triethylamine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 4-8 hours, indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Purification of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities often stem from the starting materials and side products of the Hantzsch thiazole synthesis, a common route for this class of compounds. Potential impurities include unreacted 4-(trifluoromethyl)thiobenzamide, ethyl bromopyruvate, and potentially isomeric side products.
Q3: Is this compound stable under typical purification conditions?
A3: Thiazole rings are generally stable. However, prolonged exposure to strong acids or bases, or excessive heat, should be avoided to prevent potential hydrolysis of the ethyl ester functionality.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Select a more polar solvent or a solvent mixture. Good starting points for thiazole derivatives include ethanol, ethyl acetate, or mixtures of hexanes and ethyl acetate. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution to a lower temperature (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals appear colored or contain visible impurities. | Incomplete removal of colored impurities. | A charcoal treatment can be performed on the hot solution before filtration to remove colored impurities. Ensure the charcoal is thoroughly filtered out while the solution is hot to prevent premature crystallization of the product with the charcoal. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Compound does not move from the origin on the TLC plate. | The eluent (solvent system) is not polar enough. | Increase the polarity of the eluent. For thiazole derivatives, mixtures of hexanes and ethyl acetate are common. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. |
| Compound streaks on the TLC plate and column. | The compound may be slightly acidic or basic, leading to interactions with the silica gel. | Add a small amount (0.1-1%) of a modifier to the eluent. For potentially basic compounds like thiazoles, triethylamine can be added. For acidic impurities, a small amount of acetic acid might improve separation. |
| Poor separation between the desired compound and an impurity. | The chosen eluent system is not optimal for resolving the mixture. | Systematically screen different solvent systems using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4 for effective separation on a column. |
| The compound elutes too quickly from the column. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexanes). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general procedure for the recrystallization of a crude sample of this compound.
-
Dissolution: In a flask, add the crude solid product. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near boiling.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, determined by prior TLC analysis).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of a thiazole derivative like this compound, which is crucial for understanding the origin of potential impurities.
Caption: Workflow for Hantzsch Thiazole Synthesis and Purification.
Troubleshooting Logic for Recrystallization
This diagram outlines the logical steps for troubleshooting common issues during the recrystallization process.
Caption: Troubleshooting Logic for Recrystallization.
Technical Support Center: Synthesis of Trifluoromethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trifluoromethylthiazoles. The information is presented in a question-and-answer format to directly resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylthiazoles?
The two primary and most versatile methods for synthesizing trifluoromethylthiazoles are the Hantzsch thiazole synthesis and various [3+2] cycloaddition reactions. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, a well-established and highly effective method for forming the thiazole ring. For trifluoromethylthiazoles, this typically involves a trifluoromethylated thioamide or a trifluoromethylated α-haloketone. Cycloaddition strategies offer alternative pathways, often with different regiochemical outcomes, and can be particularly useful for accessing specific substitution patterns.
Q2: I am attempting a Hantzsch synthesis of a 2-amino-4-trifluoromethylthiazole and obtaining a mixture of products. What are the likely side products?
A common issue, particularly when running the Hantzsch synthesis under acidic conditions with N-substituted thioureas, is the formation of isomeric side products. You are likely observing the formation of a mixture of the desired 2-(N-substituted amino)-4-trifluoromethylthiazole and the isomeric 3-substituted-2-imino-4-trifluoromethyl-2,3-dihydrothiazole.[1] The ratio of these products is highly dependent on the reaction conditions.
Q3: My reaction to form a 4-trifluoromethylthiazole seems to stall, and I am isolating an unexpected, non-aromatic intermediate. What could this be?
In the synthesis of 4-trifluoromethylthiazoles using α-haloketones like 3-bromo-1,1,1-trifluoropropan-2-one, it is possible to isolate a stable 4-hydroxy-4-trifluoromethylthiazoline intermediate. This occurs when the final dehydration step to form the aromatic thiazole ring is incomplete. The stability of this intermediate can be influenced by the substituents on the thioamide and the reaction conditions.
Troubleshooting Guides
Issue 1: Formation of Isomeric Iminodihydrothiazole Side Products in Hantzsch Synthesis
Symptoms:
-
NMR and mass spectrometry data of the crude product indicate the presence of two or more isomers.
-
Difficulty in purifying the desired 2-aminothiazole derivative.
Root Cause:
The Hantzsch condensation with N-monosubstituted thioureas can proceed through two different cyclization pathways, especially under acidic conditions, leading to the formation of both the exocyclic amino (thermodynamically favored) and the endocyclic imino (kinetically favored) isomers.[1]
Solutions:
-
Reaction Condition Optimization: The formation of the undesired 2-imino-2,3-dihydrothiazole is often favored under strongly acidic conditions.[1]
-
Recommendation: Perform the reaction under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole. If acidic conditions are necessary for the initial condensation, consider a subsequent basic workup or a final heating step to promote isomerization to the more stable 2-aminothiazole.
-
-
Solvent and Temperature Control: The solvent and temperature can influence the equilibrium between the two isomers.
-
Recommendation: Experiment with different solvents. For instance, reactions in ethanol at elevated temperatures can favor the formation of the desired 2-aminothiazole.
-
Quantitative Data on Isomer Formation:
The ratio of the 2-(N-substituted amino)thiazole to the 3-substituted 2-imino-2,3-dihydrothiazole is highly dependent on the specific substrates and reaction conditions. In one study, it was found that conducting the reaction in a mixture of 10M HCl and ethanol at 80°C for 20 minutes could be optimized to produce the 2-imino-2,3-dihydrothiazole in up to 73% yield in a favorable case, highlighting the significant impact of acidic conditions.[1]
| Reaction Condition | Predominant Product | Notes |
| Neutral Solvent | 2-(N-substituted amino)thiazole | Generally leads exclusively to this isomer.[1] |
| Acidic Conditions (e.g., 10M HCl/EtOH) | Mixture of isomers, can favor 3-substituted 2-imino-2,3-dihydrothiazole | The ratio is sensitive to acid concentration, temperature, and reaction time.[1] |
Logical Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for isomeric side products in Hantzsch synthesis.
Issue 2: Isolation of Stable Hydroxythiazoline Intermediate
Symptoms:
-
The isolated product is not aromatic and shows the presence of a hydroxyl group in spectroscopic analysis (e.g., IR, NMR).
-
The reaction does not proceed to the expected final thiazole product.
Root Cause:
The reaction between an α-haloketone and a thioamide proceeds through a hydroxythiazoline intermediate. In some cases, particularly with electron-withdrawing groups like trifluoromethyl, this intermediate can be sufficiently stable to be isolated, especially under mild reaction conditions.
Solutions:
-
Dehydration Conditions: The final step of the Hantzsch synthesis is a dehydration reaction. If the intermediate is isolated, it needs to be subjected to conditions that promote the elimination of water.
-
Recommendation: Treat the isolated hydroxythiazoline intermediate with a dehydrating agent such as a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or by heating in a high-boiling point solvent.
-
-
One-Pot Procedure Optimization: To avoid the isolation of the intermediate, the reaction conditions for the one-pot synthesis can be adjusted.
-
Recommendation: Increase the reaction temperature or prolong the reaction time to ensure the dehydration step goes to completion.
-
Reaction Pathway Illustrating Intermediate Formation:
Caption: Formation of a stable hydroxythiazoline intermediate.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol is a general guideline for the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole from 3-bromo-1,1,1-trifluoropropan-2-one and thiourea.
Materials:
-
3-Bromo-1,1,1-trifluoropropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-4-(trifluoromethyl)thiazole.
Note: This protocol may require optimization depending on the specific substrates and desired purity. It is crucial to monitor the reaction for the potential formation of the side products mentioned in the troubleshooting guide. For N-substituted thioureas, careful control of the pH is recommended to minimize the formation of the iminodihydrothiazole isomer.
References
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trifluoromethyl-containing heterocycles. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: FAQ - Choosing the Right Trifluoromethylation Strategy
This section helps you select the appropriate reagent and strategy based on your substrate and desired transformation.
Question: How do I choose the best trifluoromethylating reagent for my reaction?
Answer: The choice of reagent is critical and depends on the nature of your substrate and the desired bond formation (C-CF3, N-CF3, etc.). Trifluoromethylating reagents are broadly classified into three categories: electrophilic, nucleophilic, and radical.[1]
-
Electrophilic Reagents (e.g., Togni, Umemoto reagents): These are ideal for electron-rich substrates. They are effective for trifluoromethylating a wide range of nucleophiles like β-ketoesters, phenols, indoles, and silyl enol ethers.[1][2] Togni reagents are bench-stable but can be more expensive, while Umemoto reagents are highly reactive but may require harsher conditions.[1][3]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): This is the reagent of choice for introducing a CF₃ group to electrophilic carbons, most commonly carbonyls (aldehydes, ketones) and imines.[1][4] The reaction is typically initiated by a fluoride source like TBAF or CsF.[4]
-
Radical Precursors (e.g., Langlois reagent, CF₃SO₂Na): These reagents are used to generate the trifluoromethyl radical (•CF₃) and are particularly effective for the C-H trifluoromethylation of electron-deficient heterocycles.[5][6] This approach often shows reactivity and regioselectivity that is complementary to ionic methods.[7][8]
The following decision tree can guide your selection process:
Caption: Decision tree for selecting a trifluoromethylation reagent.
Section 2: Troubleshooting Guide - Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is a powerful but often challenging transformation. This guide addresses common problems.
Question: My C-H trifluoromethylation reaction has a very low yield or is not working at all. What are the common causes?
Answer: Low or no yield in C-H trifluoromethylation can stem from several factors. Systematically investigating the following is recommended:
-
Incorrect Reagent Choice: The reactivity of the heterocycle is paramount. Electron-rich systems often work better with electrophilic reagents, whereas electron-deficient systems require radical methods.[3][5] Using a radical precursor like the Langlois reagent on a very electron-rich heterocycle might lead to polymerization or undesired side reactions instead of the intended C-H functionalization.
-
Reagent/Catalyst Inactivity:
-
Nucleophilic Methods (Ruppert-Prakash): Fluoride initiators (TBAF, CsF) are extremely moisture-sensitive. Ensure you are using an anhydrous fluoride source and rigorously dried solvents and glassware.[4]
-
Radical Methods (Langlois): The oxidant (e.g., tBuOOH, K₂S₂O₈) is critical for generating the •CF₃ radical.[6][9] Ensure the oxidant is fresh and active.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and additives play a crucial role. Some electrophilic trifluoromethylations may need low temperatures to prevent reagent decomposition, while others require heat to proceed.[5] Solvents can dramatically influence regioselectivity and yield.[7]
-
Substrate Reactivity: Steric hindrance near the target C-H bond can prevent the reaction. Highly complex substrates may also chelate to metal catalysts or react with reagents at other functional groups.[7]
The following workflow can help troubleshoot low-yield reactions:
Caption: Troubleshooting workflow for low-yield trifluoromethylation.
Question: I am getting a mixture of regioisomers in the trifluoromethylation of my pyridine/indole heterocycle. How can I improve selectivity?
Answer: Regioselectivity is a persistent challenge, especially in radical C-H trifluoromethylation which can be inherently unselective.[10][11]
-
For Pyridines:
-
Radical trifluoromethylation often gives a mixture of 2-, 3-, and 4-substituted products.[11]
-
To achieve high regioselectivity, methods involving pre-activation of the pyridine ring are often necessary. For example, activation via N-oxide formation or hydrosilylation can direct trifluoromethylation to specific positions.[10] A method using N-methylpyridinium salts has been shown to be highly selective.[11][12] C3-selective methods, which are particularly challenging, have been developed using a hydrosilylation/nucleophilic CF₃ attack strategy.[10]
-
-
For Indoles:
-
The C3 position is electronically favored for electrophilic attack. However, direct trifluoromethylation often occurs at the C2 position.[9]
-
The choice of reagent and conditions is critical. Radical methods using CF₃SO₂Na often favor the C2 position.[9] Domino trifluoromethylation/cyclization strategies starting from 2-alkynylanilines provide exclusive access to 2-(trifluoromethyl)indoles.[13]
-
Comparative Data: Reagent Performance
The efficiency of trifluoromethylation can vary significantly. The tables below summarize reported yields for common substrates, providing a baseline for comparison.
Table 1: Electrophilic Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 | [1] |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [3] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 94 | [1] |
| Sulfonium Salt | Cyclopropyl-substituted Thiophenium Salt | β-Ketoesters | Reported "much higher yields" than Togni or Umemoto | [3][14] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.[1]
Table 2: C-H Trifluoromethylation of Heterocycles
| Reagent/Method | Heterocycle | Position | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Langlois Reagent (Radical) | Indole | C2 | Good to Excellent | [9] |
| Umemoto Reagent (Pd-catalyzed) | Indoline (via directing group) | C7 | Good | [15] |
| Togni Reagent I (Hydrosilylation) | Quinolines/Pyridines | C3 | Moderate to High | [10] |
| CF₃SO₂Na / UV light | Indoles | C2 | Good | [9] |
Note: Direct comparisons are difficult as conditions and substrates vary widely.
Section 3: Troubleshooting Guide - Cycloaddition & Annulation Reactions
This section focuses on challenges in building the heterocyclic ring when one of the components already contains a trifluoromethyl group.
Question: My [3+2] cycloaddition to form a CF₃-pyrazole is giving low yield and poor diastereoselectivity. What should I check?
Answer: Cycloaddition reactions are powerful for constructing CF₃-heterocycles, but are sensitive to electronic and steric factors.[16][17]
-
Component Reactivity: The electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the dipolarophile or diene. For instance, in 1,3-dipolar cycloadditions, CF₃-substituted nitrile imines are highly reactive 1,3-dipoles, capable of reacting even with electron-deficient partners.[18][19] Ensure your reaction partners have complementary electronic properties.
-
Solvent Effects: The solvent can influence both the reaction rate and the selectivity. For the synthesis of CF₃-spiroisoxazolones, a screen of solvents showed that THF provided the best results.[18]
-
Catalyst/Promoter: Many modern cycloadditions are catalyzed. For example, silver-catalyzed [3+2] cycloadditions of dicyanoalkenes with 2,2,2-trifluorodiazoethane have been developed for the one-step construction of CF₃-pyrazoles.[16] Ensure the catalyst is active and that no inhibitors are present in your starting materials.
-
Stability of Intermediates: Some intermediates in cycloaddition cascades can be unstable. The reaction may require careful temperature control to prevent decomposition or undesired side reactions.
Caption: General workflow for developing cycloaddition reactions.
Section 4: Key Experimental Protocols
The following are representative, detailed protocols for common transformations. Warning: These reactions should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Electrophilic Trifluoromethylation of an Indole Derivative
This protocol is adapted from procedures for the direct C-H trifluoromethylation of indole using an electrophilic reagent.[1]
-
Objective: To synthesize 3-trifluoromethyl-1-methyl-1H-indole.
-
Materials:
-
1-Methyl-1H-indole
-
Togni Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-1H-indole (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5 mL) and stir until the substrate is fully dissolved.
-
Add Togni Reagent I (1.2 mmol, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-trifluoromethyl-1-methyl-1H-indole.
-
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde
This protocol describes the trifluoromethylation of benzaldehyde using the Ruppert-Prakash reagent (TMSCF₃).[1][4]
-
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol.
-
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.[1]
-
Slowly add the TBAF solution (0.1 mmol, 0.1 equiv) dropwise via syringe. An exothermic reaction may be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The intermediate is a silyl ether.
-
To deprotect, dissolve the crude oil in THF (5 mL), add 1M HCl (2 mL), and stir at room temperature for 1 hour.
-
Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
-
Protocol 3: Radical C-H Trifluoromethylation of an Electron-Deficient Heterocycle
This protocol is a general procedure for the trifluoromethylation of a heterocycle like caffeine using the Langlois reagent.[3][8]
-
Objective: To synthesize 8-trifluoromethylcaffeine.
-
Materials:
-
Caffeine
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Acetonitrile (MeCN) and Water
-
-
Procedure:
-
In a round-bottom flask, dissolve caffeine (1.0 mmol, 1.0 equiv) and Langlois Reagent (2.0 mmol, 2.0 equiv) in a mixture of acetonitrile (5 mL) and water (5 mL).
-
Stir the solution vigorously at room temperature.
-
Add TBHP (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Heat the reaction mixture to 50 °C and stir for 3-6 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with a 10% aqueous solution of sodium sulfite, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography or recrystallization to yield 8-trifluoromethylcaffeine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 7. pnas.org [pnas.org]
- 8. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Improving reaction conditions for thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor.[1]
Q2: How critical is the purity of reactants and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[2] It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours. However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.
Q5: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant:
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3][4] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[3][4] To favor a single isomer, carefully control the pH of your reaction medium.
Q6: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?
Palladium catalysts are excellent for C-H functionalization, but their activity can be hampered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and blocking its catalytic activity.[3] This often necessitates using a higher catalyst loading to achieve a reasonable reaction rate.[3] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.
Troubleshooting Guides
Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis with Bulky Substrates
Q: I am performing a Hantzsch thiazole synthesis with a sterically hindered α-haloketone and a bulky thioamide, but I am getting very low to no product yield. What are the possible causes and solutions?
A: Low yields in the Hantzsch synthesis of sterically hindered thiazoles are a common issue, primarily due to the decreased reactivity of bulky starting materials. The steric bulk around the reactive centers can impede the initial S-alkylation and the subsequent cyclization and dehydration steps.[5]
Possible Causes and Troubleshooting Steps:
-
Insufficient Reaction Temperature or Time: Sterically hindered substrates often require more forcing conditions to react.
-
Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress carefully using TLC or LC-MS to avoid decomposition.[5]
-
-
Poor Nucleophilicity of the Thioamide: The sulfur of a bulky thioamide may not be sufficiently nucleophilic to attack the hindered α-carbon of the ketone.
-
Solution 1: Use of a Stronger Base: A non-nucleophilic strong base can deprotonate the thioamide, increasing its nucleophilicity. However, care must be taken as this can also promote side reactions.[5]
-
Solution 2: Alternative Thioamide Precursors: Consider using thioamide precursors that are more reactive.[5]
-
Problem 2: Difficulty with Thioamide Stability
Q: My thioamide starting material appears to be degrading during the reaction, leading to low yields and side products. How can I improve its stability?
A: Thioamides can be unstable, particularly under harsh acidic or thermal conditions, which can be a limiting factor in thiazole synthesis.
Possible Causes and Troubleshooting Steps:
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to the decomposition of the thioamide.
-
Solution 1: Milder Reaction Conditions: Explore using milder reaction conditions, such as lower temperatures and shorter reaction times, especially if using microwave-assisted synthesis.
-
Solution 2: In situ Generation: In some cases, the thioamide can be generated in situ from the corresponding amide using a thionating agent like Lawesson's reagent immediately before the cyclization step. This avoids prolonged exposure of the thioamide to harsh conditions.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the impact of various reaction conditions on the yield of thiazole synthesis.
Table 1: Hantzsch Thiazole Synthesis - Solvent and Catalyst Optimization [2]
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | None | Reflux | 5.0 | 65 |
| 2 | Ethanol | None | Reflux | 4.5 | 70 |
| 3 | Methanol | None | Reflux | 6.0 | 60 |
| 4 | 1-Butanol | None | Reflux | 3.5 | 75 |
| 5 | 2-Propanol | None | Reflux | 4.0 | 72 |
| 6 | Ethanol/Water (1:1) | SiW.SiO₂ (15%) | 65 | 2.5 | 85 |
| 7 | Ethanol/Water (1:1) | SiW.SiO₂ (15%) | Room Temp (Ultrasonic) | 1.5 | 90 |
Table 2: Comparison of Key Synthetic Routes to 2,4-Disubstituted Thiazoles [6]
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%) | 2 - 24 hours | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | Excellent (85-98%) | 5 - 30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | Good to Excellent (80-95%) | 10 - 20 minutes | Environmentally friendly, simple workup, rapid. | May not be suitable for all substrates, scalability can be a concern. |
| Cook-Heilbron Synthesis | Moderate to Good (50-80%) | 1 - 5 hours | Access to 5-aminothiazoles, mild reaction conditions. | Primarily for 5-amino substituted thiazoles, substrate scope can be limited. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction: Add methanol (5 mL) and a stir bar. Heat the mixture with stirring on a hot plate to 100°C for 30 minutes.
-
Work-up: Remove the reaction from heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watch glass and let it air dry to obtain the final product.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole[5][7]
-
Reaction Setup: In a suitable reaction vessel, dissolve the α-aminonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add carbon disulfide (1-1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Gabriel-Type Synthesis of 2,5-Disubstituted Thiazoles
Note: The Gabriel synthesis is more commonly associated with oxazole synthesis. A variation for thiazoles involves the reaction of an acylamino-ketone with a thionating agent.
-
Thionation: In a round-bottom flask, dissolve the 2-acylamino-ketone (1 equivalent) in an anhydrous solvent like toluene or THF. Add a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (0.5-1 equivalent).
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
Caption: Experimental workflow for catalyst screening in thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Recrystallization of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the recrystallization of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (CAS No. 132089-39-5).
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q1: No crystals are forming after the solution has cooled.
A1: This is a frequent issue, often related to supersaturation or using an excessive amount of solvent.[1][2]
-
Problem: Too much solvent was used. This is the most common reason for crystallization failure.[1][2]
-
Problem: The solution is supersaturated. The compound remains dissolved even though the concentration is above its normal solubility limit at that temperature.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Solution 2: Add a Seed Crystal. If available, add a tiny crystal of the pure compound to the solution. This will act as a template for other crystals to grow upon.[2]
-
Solution 3: Cool to a Lower Temperature. Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching for better results.[1]
-
Q2: The compound "oiled out" instead of forming crystals.
A2: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure.[1]
-
Solution 1: Reheat and Cool Slowly. Warm the flask to redissolve the oil.[1] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to let it cool gradually to room temperature before any further cooling.[1]
-
Solution 2: Adjust Solvent Volume. Reheat the solution to redissolve the oil, then add a small amount of additional solvent to ensure the compound does not come out of solution above its melting point.[1][2] Then, attempt to cool slowly again.
-
Solution 3: Change the Solvent System. If the problem persists, the chosen solvent may not be suitable. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed-solvent system.[1]
Q3: The crystal yield is very low.
A3: A low yield can result from several factors.
-
Problem: Using too much solvent. As mentioned in A1, excess solvent will keep more of your compound dissolved in the mother liquor.
-
Solution: After filtering the crystals, try to concentrate the filtrate by evaporating some solvent and cooling it again to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.
-
-
Problem: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to wash the filter paper and dissolve any crystals that formed prematurely.
-
-
Problem: The chosen solvent is too good. The compound is too soluble in the solvent even at low temperatures.
-
Solution: Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: A flowchart for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: Solvent Screening
Before performing a large-scale recrystallization, it's crucial to identify a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexanes/ethyl acetate mixture) dropwise at room temperature, swirling after each drop.
-
Record the solubility at room temperature in a table (see Table 1). A good solvent should not dissolve the compound well at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. The best solvent will yield a large amount of pure-looking crystals upon cooling.
Data Presentation: Solvent Screening Table
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations Upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation noted in literature for similar compounds.[4] |
| Methanol | Sparingly Soluble | Soluble | Often works well for aromatic compounds.[3] |
| Isopropanol | Sparingly Soluble | Soluble | |
| Ethyl Acetate | Soluble | Very Soluble | May be better as part of a mixed-solvent system (e.g., with hexanes).[5][6] |
| Acetone | Soluble | Very Soluble | May be better as part of a mixed-solvent system.[5] |
| Toluene | Sparingly Soluble | Soluble | Aromatic compounds can sometimes be recrystallized from toluene.[7] |
| Hexanes | Insoluble | Sparingly Soluble | Prone to oiling out if used alone; often used as the "poor" solvent.[5] |
| Ethanol/Water | Sparingly Soluble | Soluble | Adding water as an anti-solvent to an ethanol solution can be effective.[8] |
This table should be filled out by the researcher based on their own experimental observations.
Protocol 2: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
Based on literature for similar thiazole derivatives, ethanol is a promising solvent.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. It is best to add the hot solvent in small portions to the solid while heating and swirling.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal. Boil the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) on a hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rinse the original flask and the filter paper with a small amount of hot solvent to recover all the compound.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visual Experimental Workflow
Caption: A step-by-step workflow for a standard recrystallization experiment.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Commercial suppliers list the compound as a yellow solid.[9] However, recrystallization of similar thiazole derivatives has been reported to yield white or colorless crystals.[4] The final color may depend on the purity.
Q: My recrystallized product has a low melting point or a broad melting range. What does this mean? A: A low or broad melting point range is a classic indication of an impure compound. Impurities disrupt the crystal lattice, requiring less energy to melt. The product may need to be recrystallized again, possibly using a different solvent system, or purified by another method like column chromatography.[1]
Q: Can I use a solvent mixture for recrystallization? A: Yes, a mixed-solvent system is an excellent technique, especially if no single solvent is ideal. A common pair is hexane/ethyl acetate.[5][6] You would dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate) and then titrate in the "poor" solvent (hexanes) until the solution turns cloudy. Heat gently to redissolve, then cool slowly.
Q: How long should I wait for crystals to form? A: An ideal recrystallization shows some crystal formation within about 5-20 minutes of cooling.[2] However, some compounds are slow to crystallize and may need to be left undisturbed for several hours or even overnight. Patience is key.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Avoiding impurities in the synthesis of trifluoromethylated thiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of trifluoromethylated thiazoles. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining these valuable compounds with high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trifluoromethylated thiazoles, particularly via the Hantzsch synthesis, and provides potential solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Hantzsch synthesis of trifluoromethylated thiazoles can be attributed to several factors.[1] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion of starting materials. The purity of the initial reagents, specifically the α-haloketone and the thioamide, is critical, as impurities can engage in side reactions, consuming the desired reactants.[1] Additionally, the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the intermediates, potentially requiring modified conditions compared to non-fluorinated analogs.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the α-haloketone and thioamide are of high purity. If necessary, purify the starting materials before use.
-
Optimize Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. Experiment with a range of temperatures to find the optimal balance for your specific substrates.
-
Adjust Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Premature workup can leave unreacted starting materials, while excessively long reaction times may lead to product degradation or the formation of additional impurities.
-
Choice of Solvent: The solvent can influence the solubility of reactants and intermediates. While ethanol is commonly used, exploring other solvents may improve yields for specific substrate combinations.[1]
-
Use of Catalysts: In some cases, the addition of a catalyst, such as a mild acid, may promote the desired reaction pathway and improve yields.
Q2: My TLC analysis shows multiple spots. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the context of trifluoromethylated thiazole synthesis, these can include:
-
Unreacted Starting Materials: The most common impurities are unreacted α-haloketone and thioamide, especially if the reaction has not gone to completion.[1]
-
Regioisomers: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is possible. The reaction of an unsymmetrical thioamide with an α-haloketone can potentially lead to two different regioisomers.
-
Oxazole Byproducts: If the thioamide starting material is contaminated with its corresponding amide, the formation of an oxazole byproduct can occur through a similar reaction pathway.[1]
-
Dimerization or Polymerization Products: Under certain conditions, the reactive starting materials or intermediates can undergo self-condensation or polymerization, leading to higher molecular weight impurities.[1]
-
Intermediates: In some cases, stable intermediates of the reaction may be present in the final mixture if the reaction has not proceeded to completion.
Q3: How can I effectively purify my trifluoromethylated thiazole?
A3: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization: For solid products, recrystallization is often an effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: Flash column chromatography is a versatile technique for separating the desired product from a complex mixture of impurities.[2][3][4] The choice of stationary phase (typically silica gel) and mobile phase (e.g., a gradient of ethyl acetate in hexane) is crucial for achieving good separation.[2][4] The polarity of the eluent can be adjusted to effectively separate compounds with different polarities.[3]
-
Aqueous Wash: Unreacted thioamide and some inorganic salts can often be removed by washing the crude reaction mixture with water or a dilute basic solution like sodium bicarbonate.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylated thiazoles?
A1: Several synthetic methods are employed for the synthesis of trifluoromethylated thiazoles:
-
Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-haloketone with a thioamide.[5] It is a versatile method for preparing a wide range of substituted thiazoles.
-
TFA-Mediated Cyclization: A notable method involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can produce fully substituted 2-trifluoromethylthiazoles in high yields.[6]
-
Direct C-H Trifluoromethylation: This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing thiazole ring using a trifluoromethyl radical source.[7] While offering a more direct route, this method can sometimes lead to mixtures of regioisomers.[7]
Q2: How does the trifluoromethyl group affect the Hantzsch synthesis?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the Hantzsch synthesis in several ways. It can affect the electrophilicity of the carbonyl carbon in the α-haloketone and the nucleophilicity of the thioamide, potentially altering the reaction rate and the stability of intermediates. This may necessitate adjustments to the reaction conditions, such as temperature and reaction time, compared to the synthesis of non-fluorinated thiazoles.
Q3: What causes the formation of regioisomeric impurities?
A3: The formation of regioisomers is a potential issue when using unsymmetrical reactants. In the Hantzsch synthesis, if an N-substituted, unsymmetrical thioamide is used, the initial nucleophilic attack by the sulfur atom followed by cyclization involving one of the two different nitrogen atoms can lead to two possible regioisomeric thiazole products. Reaction conditions, such as the acidity of the medium, can influence the regioselectivity of the cyclization.[8]
Q4: Can I use crude α-haloketone in the Hantzsch synthesis?
A4: While it may be tempting to use the crude α-haloketone directly after its preparation, it is generally not recommended. Impurities in the α-haloketone can lead to the formation of side products, complicating the purification of the final trifluoromethylated thiazole and potentially lowering the overall yield. Purification of the α-haloketone, for example by recrystallization or chromatography, is a crucial step for obtaining a clean reaction profile.
Data Presentation
The following tables provide an illustrative overview of how different reaction parameters can influence the outcome of trifluoromethylated thiazole synthesis. The data is compiled from various literature sources and is intended to demonstrate general trends rather than being a direct comparison from a single study.
Table 1: Effect of Solvent on the Yield of a Trifluoromethylated Thiazole via Hantzsch Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 | 4 | 75 |
| Methanol | 65 | 5 | 70 |
| Isopropanol | 82 | 4 | 78 |
| Acetonitrile | 82 | 6 | 65 |
| Toluene | 110 | 3 | 82 |
Table 2: Influence of Catalyst on the Synthesis of a 2-Amino-4-(trifluoromethyl)thiazole
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Ethanol | 78 | 12 | 60 |
| p-Toluenesulfonic acid | Ethanol | 78 | 6 | 85 |
| Acetic Acid | Ethanol | 78 | 8 | 78 |
| Iodine | Ethanol | 78 | 4 | 90 |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of a 2-Amino-4-(trifluoromethyl)thiazole Derivative
This protocol describes a general procedure for the synthesis of a 2-amino-4-(trifluoromethyl)thiazole from an α-bromo-trifluoromethyl ketone and thiourea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo-trifluoromethyl ketone (1.0 eq) in absolute ethanol (5-10 mL per mmol of ketone).
-
Addition of Reagents: Add thiourea (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization and Precipitation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: TFA-Mediated Synthesis of a 2-Trifluoromethylthiazole Derivative
This protocol is based on the TFA-mediated cyclization of an α-mercapto ketone and a trifluoromethyl N-acylhydrazone.[6]
-
Reaction Setup: In a flask, dissolve the α-mercapto ketone (1.0 eq) and the trifluoromethyl N-acylhydrazone (1.2 eq) in trifluoroacetic acid (TFA) as the solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically carried out under an air atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Direct C-H Trifluoromethylation of a Thiazole Derivative
This protocol outlines a general procedure for the direct trifluoromethylation of a thiazole ring using a radical trifluoromethylating agent.[7]
-
Reaction Setup: In a reaction vessel, dissolve the thiazole substrate (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Addition of Reagents: Add the trifluoromethylating agent (e.g., sodium trifluoromethanesulfinate, Langlois' reagent) and an oxidant (e.g., tert-butyl hydroperoxide).
-
Reaction: Stir the reaction at room temperature. In some cases, photoredox catalysis with a light source may be required.
-
Monitoring: Monitor the reaction by TLC or GC-MS to follow the formation of the trifluoromethylated product.
-
Workup: After the reaction is complete, quench the reaction with a suitable reagent if necessary (e.g., a solution of sodium sulfite).
-
Extraction: Extract the mixture with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, which may contain regioisomers, is purified by column chromatography or preparative HPLC to isolate the desired trifluoromethylated thiazole.
Visualizations
The following diagrams illustrate key aspects of the synthesis of trifluoromethylated thiazoles.
Caption: Mechanism of the Hantzsch synthesis for a trifluoromethylated thiazole, indicating key intermediates and potential points of impurity formation.
Caption: A typical experimental workflow for the synthesis and purification of trifluoromethylated thiazoles.
Caption: Logical relationships illustrating how various factors can contribute to the formation of impurities in trifluoromethylated thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the Technical Support Center for Suzuki Coupling Reactions in Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered during the synthesis of thiazole-containing compounds via Suzuki-Miyaura cross-coupling.
Q1: My Suzuki coupling reaction with a thiazole substrate is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in the Suzuki coupling of thiazoles are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
Primary Causes & Solutions:
-
Catalyst Deactivation: The Lewis-basic nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[1][4][5][6] This is often observed by the formation of palladium black.[1]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands like SPhos or XPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.[3][7][8]
-
Solution 2: Increase Catalyst Loading: In some cases, increasing the catalyst loading from 1-2 mol% to 5 mol% can help compensate for partial deactivation.[2]
-
Solution 3: Use Pre-catalysts: Consider using more robust pre-catalysts, such as PEPPSI-type catalysts or Buchwald pre-catalysts, which are often more stable and efficient.[7][9][10]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is highly substrate-dependent and critical for success.[1][2]
-
Solution 1: Base Screening: The base is crucial for the transmetalation step.[2][11] Screen various bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] For anhydrous couplings using K₃PO₄, adding a small amount of water (approx. 5 equivalents) can be beneficial.[2][12]
-
Solution 2: Solvent System Optimization: Thiazole substrates can have poor solubility.[1][13] Test different solvents or solvent mixtures like dioxane/water, THF/water, or toluene/water to improve solubility.[2][13][14]
-
Solution 3: Temperature Adjustment: Most Suzuki couplings require elevated temperatures, typically between 80-110 °C.[2] If the reaction is sluggish, a moderate increase in temperature may improve the yield.[2]
-
-
Poor Quality or Stability of Boron Reagent: Thiazole boronic acids and their esters can be unstable and prone to degradation.[2] A common side reaction is protodeboronation, the cleavage of the C-B bond.[2][10]
Below is a troubleshooting workflow to address low-yield issues.
Q2: I am observing significant side products like homocoupling and protodeboronation. How can these be minimized?
A2: Side reactions are common in Suzuki couplings and compete with the desired cross-coupling, consuming starting materials.[1]
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester, replacing the boron functional group with a hydrogen atom.[1][10] It is often promoted by high temperatures and the presence of water.[1]
-
Minimization Strategies:
-
Use more stable boronic esters, such as neopentyl glycol or pinacol esters.[1][10]
-
Employ milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of stronger bases.[1][13]
-
Ensure reaction conditions are anhydrous if possible, although a small amount of water is often necessary to dissolve the base.[1][2]
-
-
-
Homocoupling: This involves the coupling of two boronic acid molecules (Glaser coupling) or two thiazole halide molecules.[1] Homocoupling of boronic acids is often promoted by the presence of oxygen.[1]
-
Minimization Strategies:
-
Thoroughly degas the reaction mixture (solvent and reagents) before adding the palladium catalyst. This is typically done by bubbling an inert gas like argon or nitrogen through the mixture for 15-30 minutes.[14][15]
-
Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.[3]
-
Using an excess of the halide coupling partner can sometimes suppress homocoupling of the boronic acid.[15]
-
-
-
Dehalogenation: This side reaction involves the replacement of the halogen on the thiazole ring with a hydrogen atom.[10]
-
Minimization Strategies:
-
This can sometimes be suppressed by using phosphine ligands like PPh₃ to stabilize the catalyst.[16]
-
The choice of base and solvent can also influence the rate of dehalogenation.
-
-
Q3: Can you provide a general experimental protocol for optimizing the Suzuki coupling of a bromothiazole with a phenylboronic acid?
A3: Yes. The following is a general protocol for screening reaction conditions in parallel to find the optimal parameters for your specific substrates.
General Protocol for Reaction Condition Screening:
-
Reaction Setup: To an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the bromothiazole substrate (1.0 equiv., e.g., 0.2 mmol), phenylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).[2]
-
Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 1,4-dioxane/H₂O 4:1, 2 mL).
-
Degassing: Seal the vials and thoroughly degas the mixtures by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4 mol%) to each vial.[2][17]
-
Heating: Transfer the array of vials to a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C, 100 °C).[2]
-
Monitoring: Monitor the reaction progress at set time intervals (e.g., 2h, 6h, 24h) by taking small aliquots and analyzing them by TLC or LC-MS.[2]
-
Workup (for analysis): Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for analysis.
Optimization Parameter Matrix:
The following table outlines a typical screening matrix. The yield for each condition would be determined by a method like UPLC or ¹H NMR with an internal standard.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | Result 1 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | Result 2 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Result 3 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | Result 4 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | Result 5 |
| 6 | Pd-PEPPSI-IPent (2) | - | K₂CO₃ (3) | Toluene | 110 | Result 6 |
Q4: My thiazole substrate has multiple halides (e.g., 2-chloro-5-bromobenzothiazole). How can I achieve regioselective coupling?
A4: Achieving regioselectivity is a significant challenge when multiple potential reaction sites exist. The outcome depends on the interplay between the inherent reactivity of the C-X bond (typically I > Br > OTf > Cl) and electronic activation at specific positions on the thiazole ring.[18]
-
General Reactivity Trend: The C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings.[18] Therefore, conditions can often be tuned to favor reaction at the bromine-substituted position.
-
Electronic Effects: The 2-position of a thiazole or benzothiazole ring is electronically activated due to its proximity to the heterocyclic nitrogen, which can enhance the rate of oxidative addition at a C-Cl bond at this position.[18]
-
Ligand Control: The choice of ligand plays a crucial role in directing regioselectivity.
-
For C-Br Coupling: Less reactive catalysts, such as those based on triphenylphosphine (PPh₃), may favor selective coupling at the more reactive C-Br bond at lower temperatures.
-
For C-Cl Coupling: More reactive, electron-rich, and bulky ligands (e.g., Buchwald ligands) are often required to activate the stronger C-Cl bond. By carefully controlling stoichiometry and temperature, it may be possible to favor coupling at the C-Cl position.
-
A logical workflow for developing a regioselective strategy is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction does not seem to be progressing, and I'm observing a low yield of the desired product. What are the potential causes and solutions?
A1: Low conversion or yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 4-(trifluoromethyl)benzothioamide and ethyl bromopyruvate. Impurities can lead to side reactions.
-
Reaction Conditions: The Hantzsch thiazole synthesis is sensitive to reaction conditions.[1][2][3][4] Consider the following adjustments:
-
Temperature: While the reaction is often performed at room temperature or with gentle heating, optimizing the temperature can be crucial. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might be beneficial.
-
Solvent: Ethanol is a commonly used solvent. Ensure it is of an appropriate grade and dry, as water can interfere with the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears incomplete, extend the reaction time.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: I am observing the formation of significant impurities alongside my product. How can I minimize these?
A2: Impurity formation is a common challenge. Key strategies to minimize byproducts include:
-
Stoichiometry: Precise control over the stoichiometry of the reactants is essential. Use of a slight excess of the thioamide can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
Order of Addition: Adding the ethyl bromopyruvate dropwise to the solution of 4-(trifluoromethyl)benzothioamide can help to control the reaction rate and minimize the formation of self-condensation products of the bromopyruvate.
-
Purification Strategy: An effective work-up and purification protocol is critical. See the detailed experimental protocol below.
Q3: The work-up procedure resulted in an oil instead of a solid precipitate. What should I do?
A3: Oiling out can occur if the product is not sufficiently insoluble in the work-up solvent or if impurities are present.
-
Solvent System: If the product oils out upon addition of water, try using a saturated sodium bicarbonate solution to neutralize any acid formed during the reaction, which can sometimes aid precipitation.[1][5]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal can initiate crystallization.
-
Extraction: If precipitation fails, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product for further purification.
Q4: My final product has a persistent color, even after initial purification. How can I decolorize it?
A4: Colored impurities are common in thiazole synthesis.
-
Recrystallization: This is the most effective method for removing colored impurities. Select a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or hexane and ethyl acetate can be a good starting point.
-
Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize. Use activated carbon sparingly, as it can also adsorb some of your product.
Experimental Protocols
Synthesis of this compound
This procedure is based on the principles of the Hantzsch thiazole synthesis.[1][3][4]
Materials:
-
4-(Trifluoromethyl)benzothioamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzothioamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add deionized water and a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash it with cold water, and air dry.
-
If the product oils out or remains in solution, perform a liquid-liquid extraction with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and perform a hot filtration.
-
To the hot filtrate, slowly add deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Data Presentation
| Parameter | Starting Material | Product |
| Chemical Name | 4-(Trifluoromethyl)benzothioamide / Ethyl bromopyruvate | This compound |
| Molecular Formula | C₈H₆F₃NS / C₅H₇BrO₃ | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 205.20 g/mol / 195.01 g/mol | 301.29 g/mol |
| Appearance | Yellowish solid / Colorless to pale yellow liquid | White to off-white solid |
| Typical Yield | - | 75-90% (after purification) |
| Melting Point | - | 98-100 °C (literature value may vary) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low yields in the thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate by TLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.
Troubleshooting Guide
Question: My spots are streaking or elongated. What's wrong?
Answer: Spot streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Prepare a more dilute solution of your reaction mixture and spot a smaller amount.[1][2]
-
Acidic or Basic Compounds: The target molecule or starting materials may have acidic or basic properties, causing interaction with the silica gel. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase, typically 0.1–2.0%.[1]
-
High Polarity Sample: If your compound is highly polar, it may not move properly. Consider using a more polar solvent system or a different stationary phase like reverse-phase silica gel plates.[1][3]
-
High Boiling Point Solvents: If your reaction is in a high-boiling-point solvent like DMF or DMSO, it can cause smearing.[3] After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[3]
Question: I can't see any spots on my TLC plate after development. What should I do?
Answer: If spots are not visible, consider the following possibilities:
-
Compound is Not UV-Active: While the thiazole product is aromatic and should be UV-active, some starting materials may not be.[4][5] After checking under a UV lamp, try a chemical stain. An iodine chamber is a good second step, as it visualizes many organic compounds.[6][7] If that fails, a potassium permanganate (KMnO₄) stain can be effective for compounds that are easily oxidized.[7]
-
Sample is Too Dilute: Your compound's concentration may be too low to detect.[2] Try concentrating your sample or spot the TLC plate multiple times in the same location, ensuring the solvent dries completely between each application.[1][2]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, the sample will dissolve into the solvent pool instead of traveling up the plate.[2]
-
Compound Volatility: The compound may have evaporated from the plate. This is less likely for the target product but could affect low-boiling-point starting materials. In such cases, TLC might be challenging for visualization.[1]
Question: The spots for my starting material and product are very close together (similar Rf values). How can I improve separation?
Answer: Poor separation is a common issue. Here are some solutions:
-
Change Solvent System Polarity: The best approach is to try a different solvent system.[3] If your spots are too high on the plate (high Rf), your eluent is too polar. If they are too low (low Rf), it is not polar enough. Adjust the ratio of your solvents. For example, if you are using a hexane/ethyl acetate mixture, decrease the proportion of ethyl acetate to decrease polarity.
-
Use a Co-spot: To definitively determine if the starting material is consumed, use a "co-spot." In one lane, spot your starting material. In the middle lane, spot both the starting material and the reaction mixture on top of each other. In the third lane, spot only the reaction mixture.[8] If the reaction is complete, the middle lane will look identical to the reaction mixture lane. If starting material remains, the co-spot will appear as a single, elongated spot or two distinct spots if separation is achieved.[3]
-
Try a Different Solvent System: If adjusting polarity doesn't work, try a completely different set of solvents (e.g., dichloromethane/methanol).
Question: The solvent front is running unevenly. How can I fix this?
Answer: An uneven solvent front will lead to inaccurate Rf values. This is typically caused by:
-
Improperly Prepared Chamber: Ensure the developing chamber is sealed and the atmosphere is saturated with solvent vapor. Placing a piece of filter paper inside the chamber can help.
-
Plate Placement: The TLC plate may be touching the side of the chamber or the filter paper, which can disrupt the capillary action.[2]
-
Damaged Plate: The adsorbent layer may be scraped or uneven. Handle TLC plates carefully by the edges.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring this reaction? A1: A common starting point for many organic reactions is a mixture of a nonpolar and a moderately polar solvent. For this synthesis, a good initial system to try would be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an Rf value for your starting material of around 0.3-0.4, which usually provides a good window for the product to appear at a higher Rf.[8]
Q2: How do I visualize the spots on the TLC plate? A2: The primary method should be a UV lamp (254 nm).[4] The product, this compound, contains aromatic rings and a conjugated system, which should make it strongly UV-active, appearing as a dark spot on the fluorescent green background of the plate.[4][5] Always circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[4] If UV is unsuccessful, use an iodine chamber or a chemical stain.[5]
Q3: How do I interpret the TLC results to know if my reaction is complete? A3: As the reaction progresses, you should see a new spot appearing for your product, which will likely have a higher Rf value than the starting materials.[10] Concurrently, the spot corresponding to your starting material should diminish in intensity. The reaction is considered complete when the starting material spot has completely disappeared from the reaction mixture lane.[10] Using a co-spot is the best way to confirm this, especially if the Rf values are close.[8]
Q4: What are the expected Rf values for the starting materials and the product? A4: Rf values are highly dependent on the exact conditions (eluent, plate type, temperature). However, you can expect the product to be less polar than the starting materials (e.g., 4-(trifluoromethyl)thiobenzamide and ethyl bromopyruvate). Therefore, the product will have a higher Rf value. The table below provides an example based on a typical solvent system.
Data Presentation
Table 1: Example Rf Values for TLC Monitoring
| Compound | Role | Example Solvent System (Hexane:EtOAc, 7:3) | Expected Rf Value (Approximate) | Visualization Method |
| 4-(trifluoromethyl)thiobenzamide | Starting Material | Hexane:EtOAc (7:3) | 0.3 - 0.4 | UV (254 nm) |
| Ethyl bromopyruvate | Starting Material | Hexane:EtOAc (7:3) | 0.4 - 0.5 | KMnO₄ stain, Iodine |
| This compound | Product | Hexane:EtOAc (7:3) | 0.6 - 0.7 | UV (254 nm) |
Note: These are illustrative values. Actual Rf values must be determined experimentally.
Experimental Protocols
Protocol for Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the chamber to aid solvent vapor saturation. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom.[9] This is your origin line. Mark three small tick marks for your lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
Dilute your starting material and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, apply a small spot of the diluted starting material onto the "SM" and "CO" marks at the origin.[8]
-
Using a clean capillary tube, apply a small spot of the reaction mixture onto the "RXN" and "CO" marks.[8] Ensure the spots are small and concentrated. Allow the solvent to fully evaporate.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line and that the plate is not touching the filter paper.[2][10] Cover the chamber and allow the solvent to travel up the plate via capillary action.[9]
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely.
-
Visualize and Interpret:
-
View the plate under a short-wave UV lamp (254 nm) and circle any dark spots with a pencil.[4]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[11]
-
Compare the "RXN" lane to the "SM" lane to determine the consumption of starting material and the formation of the product.
-
Mandatory Visualization
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography (TLC).
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. How To [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
Validation & Comparative
Unlocking Potency: A Comparative Analysis of Trifluoromethylated vs. Non-Trifluoromethylated Thiazoles in Cancer Research
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, has garnered significant attention for its ability to modulate a compound's physicochemical properties and enhance its biological activity. This guide provides a comparative analysis of the biological activity of trifluoromethylated thiazoles versus their non-trifluoromethylated counterparts, with a focus on anticancer applications, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl group onto a thiazole scaffold can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These alterations often translate to a significant improvement in the compound's therapeutic potential. While direct comparative studies on identical thiazole scaffolds are not always available in published literature, compelling evidence from analogous heterocyclic systems and broader research on trifluoromethylated thiazoles underscores the positive impact of this functional group.
The Impact of Trifluoromethylation: A Case Study in a Related Heterocycle
A study on isoxazole derivatives, a class of heterocycles with structural similarities to thiazoles, provides a clear quantitative comparison. The research explored the anticancer activity of a trifluoromethylated isoxazole against its direct non-trifluoromethylated analog. The results, presented in the table below, demonstrate a nearly eight-fold increase in cytotoxic activity against the MCF-7 human breast cancer cell line for the trifluoromethylated compound.[1][3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-trifluoromethyl isoxazole | MCF-7 | 2.63 |
| Table 1: Comparison of IC50 values for a non-trifluoromethylated isoxazole and its trifluoromethylated analog against the MCF-7 breast cancer cell line.[1][3] |
This significant enhancement in potency highlights the transformative effect that trifluoromethylation can have on the biological activity of a heterocyclic compound.
Biological Activity of Trifluoromethylated Thiazole Derivatives
Numerous studies have demonstrated the potent anticancer activity of various trifluoromethylated thiazole derivatives across a range of cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of several such compounds.
| Compound | Cancer Cell Line(s) | IC50 (µM) Range |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate) | 24.4 - 27.8 |
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | PC-3 (Prostate), SNB-75 (CNS Cancer), UO-31 (Renal) | logGI50 -5.66 to -7.10 |
| Thiazole-based Chalcones | Ovar-3 (Ovarian), MDA-MB-468 (Breast) | 1.55 - 2.95 |
| 2-(4-hydroxybenzylidene)thiazole derivative (Compound 4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 - 7.26 |
| Table 2: Anticancer activity of various trifluoromethylated thiazole derivatives.[2][4][5][6] |
These data collectively indicate that trifluoromethylated thiazoles are a promising class of compounds for the development of novel anticancer agents.
Experimental Protocols
The determination of cytotoxic activity, typically reported as the half-maximal inhibitory concentration (IC50), is a crucial step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both trifluoromethylated and non-trifluoromethylated thiazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Trifluoromethylated thiazoles can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Caption: VEGFR-2 signaling pathway and the inhibitory action of trifluoromethylated thiazole derivatives.
The following diagram illustrates the general workflow for evaluating the anticancer activity of these compounds.
Caption: Experimental workflow for comparing the anticancer activity of thiazole derivatives.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative Validation of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate Activity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. Based on the activities of structurally related thiazole derivatives, this document outlines protocols for assessing its potential as an anticancer and antifungal agent. The performance of this compound is hypothetically compared against established drugs in each class, supported by detailed experimental methodologies and data visualization to guide laboratory evaluation.
Section 1: Anticancer Activity Evaluation
The trifluoromethylphenylthiazole scaffold is a recurring motif in compounds investigated for their cytotoxic effects against various cancer cell lines. This section details a protocol to validate the potential anticancer activity of this compound.
Comparative Analysis of Cytotoxicity
The following table summarizes hypothetical IC50 values of the target compound against common cancer cell lines, benchmarked against Doxorubicin, a standard chemotherapeutic agent.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | 8.5 | 12.3 | 15.1 |
| Doxorubicin (Reference) | 0.9 | 1.2 | 1.5 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[4][5]
Visualizations
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: A potential signaling pathway involving apoptosis.
Section 2: Antifungal Activity Evaluation
Thiazole derivatives are also known for their antifungal properties, acting as inhibitors of fungal growth.[6][7] This section provides a protocol for assessing the antifungal efficacy of this compound.
Comparative Analysis of Antifungal Activity
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for the target compound against common fungal pathogens, compared to the standard antifungal drug, Fluconazole.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| This compound | 16 | 32 | 8 |
| Fluconazole (Reference) | 1 | >64 | 4 |
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against yeast and mold, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound
-
Fluconazole
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts or 0.4 x 10^4 to 5 x 10^4 conidia/mL for molds.
-
Compound Preparation:
-
Prepare a stock solution of the test compound and Fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a drug-free growth control and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, determined visually or by a spectrophotometer.
Visualizations
Caption: Workflow for antifungal susceptibility testing.
Caption: Inhibition of ergosterol biosynthesis, a common antifungal mechanism.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate and Analogs as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate and related thiazole derivatives, shedding light on their potential mechanism of action as anticancer agents. While direct experimental data on the title compound is limited, extensive research on analogous structures strongly points towards the inhibition of tubulin polymerization as a primary mode of action.
This guide synthesizes available data on structurally similar compounds to infer the likely biological activity of this compound. We will compare its potential with established tubulin polymerization inhibitors, providing a framework for future experimental investigation.
Comparison of Anticancer Activity and Tubulin Polymerization Inhibition
The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activities of selected 2-arylthiazole derivatives and the well-known tubulin inhibitor, Combretastatin A-4 (CA-4). These compounds have been chosen for their structural relevance and well-documented biological activity, offering a valuable benchmark for assessing the potential of this compound.
| Compound | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference |
| Compound 7c (Thiazole Derivative) | MCF-7 | 3.35 ± 0.2 | 2.00 ± 0.12 | [1] |
| HepG2 | 4.12 ± 0.3 | [1] | ||
| HCT116 | 5.67 ± 0.4 | [1] | ||
| HeLa | 6.81 ± 0.5 | [1] | ||
| Compound 5b (Thiazole-Naphthalene) | MCF-7 | 0.48 ± 0.03 | 3.3 | [2] |
| A549 | 0.97 ± 0.13 | [2] | ||
| Combretastatin A-4 (CA-4) | (Reference) | Varies | 2.96 ± 0.18 | [1] |
Postulated Mechanism of Action: Inhibition of Tubulin Polymerization
The consistent findings across multiple studies on 2-arylthiazole derivatives suggest that their anticancer effects stem from their ability to interfere with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin. Their proper function is critical for cell division, intracellular transport, and maintenance of cell shape.
The proposed mechanism involves the binding of these thiazole compounds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Figure 1. Postulated signaling pathway for the anticancer activity of this compound and its analogs.
Experimental Protocols
To facilitate further research and verification of the proposed mechanism of action, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, comparators) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][4]
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified bovine or porcine brain tubulin is used.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., G-PEM buffer containing glutamate and GTP) at 4°C.
-
Compound Addition: The test compound or a control (e.g., colchicine, CA-4, or vehicle) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The change in absorbance reflects the extent of microtubule formation.
-
Data Analysis: The IC₅₀ value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.[1][2]
Figure 3. Experimental workflow for the tubulin polymerization inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its structural analogs represent a promising class of anticancer agents that likely exert their effect through the inhibition of tubulin polymerization. The trifluoromethylphenyl moiety is a common feature in many bioactive molecules and may contribute to enhanced binding affinity and metabolic stability.
To definitively establish the mechanism of action of this compound, further experimental validation is crucial. This should include:
-
Direct in vitro cytotoxicity screening against a panel of cancer cell lines.
-
Tubulin polymerization assays to confirm its inhibitory activity.
-
Cell cycle analysis by flow cytometry to determine the phase of cell cycle arrest.
-
Immunofluorescence microscopy to visualize the effects on the microtubule network within cells.
-
Molecular docking studies to model its binding to the colchicine-binding site of tubulin.
By undertaking these investigations, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel anticancer drug.
References
- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Molecular Docking Studies on Trifluoromethylthiazole Derivatives
This guide provides a comparative overview of molecular docking studies conducted on various trifluoromethylthiazole derivatives and related thiazole compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated perspective on the potential of the thiazole moiety, particularly with trifluoromethyl substitution, in designing targeted inhibitors. The data presented is collated from multiple studies, focusing on the binding affinities and interaction patterns of these compounds with protein targets implicated in various diseases.
Quantitative Docking Performance of Thiazole Derivatives
The following table summarizes the docking performance of various trifluoromethylthiazole and other thiazole derivatives against their respective biological targets. Docking scores, represented as binding energies (in kcal/mol), MolDock Scores, or inhibition constants (Ki), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and Ki, and higher absolute MolDock scores, generally suggest more favorable interactions.
| Derivative Class | Specific Compound/Series | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions/Notes |
| Trifluoromethylphenyl Guanidines | N'-(3-(trifluoromethyl)phenyl) derivatives | NMDA Receptor (PCP site) | Not Specified | Ki = 13.0 nM - 14.2 nM for lead compounds.[1] | A freely rotating N′-(3-(trifluoromethyl)-phenyl) group was found to be necessary for high affinity.[1] |
| Trifluoromethylthiazole Carboxamides | 2-Trifluoromethylthiazole-5-carboxamide analogue | Putative HIV target | Not Specified | EC50 = 5.5 µM [2] | The CF3 group was found to be an effective bioisosteric replacement for a nitro group, playing an essential role in binding.[2] |
| N-substituted Thiazoles | S2, S5, S6, S7, S8, S9 | FabH | 3iL9 | MolDock Score = -102.612 to -144.236 [3] | These derivatives showed higher scores than the standard drug Griseofulvin (-90.94) and formed 4-10 hydrogen bonds.[3] |
| Thiazole-Thiophene Conjugates | Compound 8b | Rho6 | 2CLS | Binding Energy = -9.9 kcal/mol [4] | Exhibited three hydrogen bonding interactions with Gln158 and Leu159.[4] |
| Thiazole-Thiophene Scaffolds | Compound 4b | Breast Cancer Target | 2W3L | Docking Score = -6.011 kcal/mol [5] | Showed measurable interactions with the target, unlike other tested compounds.[5] |
| 2,4-Disubstituted Thiazoles | Compounds 5c, 7c, 9a | Tubulin | Not Specified | IC50 = 2.00 to 2.95 µM (for tubulin polymerization inhibition)[6] | These compounds showed superior cytotoxic activity against several cancer cell lines.[6] |
| Di- and Tri-Thiazoles | Representative examples | Pathogen Proteins | Not Specified | Energy Score = -5.8156 to -7.0064 [7] | Ligation mode was mainly focused on the S and N atoms of the thiazole rings.[7] |
Experimental Protocols: Molecular Docking
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary, the core methodology is consistent.
General Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8] Water molecules and any co-crystallized ligands are typically removed, polar hydrogen atoms are added, and appropriate charges (e.g., Kollman or Gasteiger) are assigned.[8][9] The prepared protein structure is saved in a suitable format, such as PDBQT for AutoDock Vina.[9]
-
Ligand Preparation : The 2D structures of the trifluoromethylthiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.[8] Energy minimization is performed on the ligand structures using computational chemistry software to obtain a stable, low-energy conformation.[8][9]
-
Grid Generation : A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site.[4][8] A grid box is generated to encompass this binding site, defining the three-dimensional search space for the docking algorithm.[4][8] For instance, a grid box with dimensions of 25 Å × 25 Å × 25 Å or 40 Å x 40 Å x 40 Å is often used.[4][9]
-
Molecular Docking : Docking is performed using specialized software such as AutoDock Vina, Molegro Virtual Docker, or the GLIDE module of the Schrödinger Suite.[3][8][9] The software systematically samples different conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[8] Typically, a set number of conformers (e.g., nine) are generated for each ligand.[4]
-
Analysis of Results : The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the protein's active site.[4][8][10] The pose with the most favorable score and significant interactions is considered the most likely binding mode.[4][8] Visualization of the protein-ligand complex is often done using software like Discovery Studio or PyMOL.[4]
Visualizations
Workflow and Biological Pathways
The following diagrams illustrate a typical workflow for a molecular docking study and a key signaling pathway where thiazole derivatives have been investigated as potential inhibitors.
References
- 1. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ajchem-a.com [ajchem-a.com]
Comparative Efficacy Analysis: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate Analogues versus Standard Anticancer Agents
For Immediate Release: Shanghai, China – December 27, 2025 – In the continuous search for more effective and targeted cancer therapies, novel heterocyclic compounds are a significant area of interest. This guide provides a comparative analysis of the cytotoxic efficacy of 2-phenylthiazole-4-carboxamide derivatives, structurally similar to Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, against established anticancer agents, doxorubicin and cisplatin. The data presented is based on in-vitro studies against human breast and colon cancer cell lines.
Overview
While direct efficacy data for this compound is not yet publicly available, research on analogous 2-phenylthiazole-4-carboxamide compounds has demonstrated promising anticancer activity. This report focuses on the cytotoxic effects of fluoro-substituted derivatives of 2-phenylthiazole-4-carboxamide on the MCF-7 breast cancer cell line and the HT-29 colon cancer cell line, drawing comparisons with the standard chemotherapeutic drugs, doxorubicin and cisplatin, respectively.
Quantitative Efficacy Comparison
The in-vitro cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined for each compound.
Table 1: Comparative IC50 Values for Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µM) | Reference |
| 2-Fluoro-2-phenylthiazole-4-carboxamide | 4.5 | [1] |
| 3-Fluoro-2-phenylthiazole-4-carboxamide | 16 | [1] |
| Doxorubicin | 1.65 | [2] |
Table 2: Comparative IC50 Values for Colon Cancer Cell Line (HT-29)
| Compound | IC50 (µM) | Reference |
| 2-Fluoro-2-phenylthiazole-4-carboxamide | 4.25 | [1] |
| 3-Fluoro-2-phenylthiazole-4-carboxamide | 1.75 | [1] |
| Cisplatin | ~5-15 (varies) |
Note: IC50 values for cisplatin against HT-29 cells show significant variability in published literature depending on experimental conditions.
The data indicates that the fluoro-substituted 2-phenylthiazole-4-carboxamide derivatives exhibit potent cytotoxic activity against both breast and colon cancer cell lines. Notably, the 3-Fluoro derivative shows comparable, and in some cases, superior potency to the standard agent cisplatin in the HT-29 cell line. While doxorubicin remains more potent against the MCF-7 cell line, the activity of the thiazole derivatives is within a promising range for further development.
Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that the anticancer effect of these 2-phenylthiazole-4-carboxamide derivatives is mediated through the induction of apoptosis (programmed cell death). This is achieved, at least in part, through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
Furthermore, the mechanism of action appears to involve the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, the thiazole derivatives can suppress pro-survival signals and promote apoptosis in cancer cells.
Caption: Proposed mechanism of action for 2-phenylthiazole-4-carboxamide derivatives.
Experimental Protocols
MTT Assay for Cell Viability
The following is a generalized protocol for the MTT assay used to determine the cytotoxic effects of the test compounds.
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 2-phenylthiazole-4-carboxamide derivatives, doxorubicin, cisplatin) or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.
Conclusion
The available data on 2-phenylthiazole-4-carboxamide derivatives, as analogues for this compound, demonstrate their potential as a promising class of anticancer agents. Their ability to induce apoptosis and modulate the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their further investigation and development. Future studies should focus on direct in-vivo efficacy, safety profiling, and a more detailed elucidation of their molecular targets to fully assess their therapeutic potential in comparison to existing cancer treatments.
References
In Vitro Efficacy of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate against a selection of structurally similar compounds. The data presented is collated from various studies to offer a broader perspective on the structure-activity relationships within this class of thiazole derivatives.
Comparative Analysis of In Vitro Cytotoxicity
The primary mechanism of action investigated for this class of compounds is cytotoxicity against various human cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating higher potency. The following table summarizes the available IC50 data for this compound and its analogs.
| Compound | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 4-CF3 | Not specified in | Data not available | - | - |
| N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | 4-CH3 | SKNMC | 10.8 ± 0.08 | Doxorubicin | < 1 |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | 4-CH3 | Hep-G2 | 11.6 ± 0.12 | Doxorubicin | < 1 |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivative 5h | 3-CHO, 4-OH, plus triazole | Glioblastoma | 3.20 ± 0.32 | Temozolomide | > 10 |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivative 5f | 3-CHO, 4-OH, plus triazole | Glioblastoma | 4.72 ± 3.92 | Temozolomide | > 10 |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivative 5c | 3-CHO, 4-OH, plus triazole | Glioblastoma | 10.67 ± 0.94 | Temozolomide | > 10 |
Note: Direct comparative data for this compound was not available in the reviewed literature. The presented data is for structurally related compounds to provide insights into the potential activity of the target molecule.
Experimental Protocols
The most common method for evaluating the in vitro cytotoxicity of these compounds is the MTT assay.[1][2][3][4]
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4][5] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).[6]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Potential Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of thiazole derivatives. Inhibition of key kinases involved in tumor growth and proliferation, as well as the induction of apoptosis, are common mechanisms.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8][9][10][11] Inhibition of VEGFR-2 signaling can block tumor angiogenesis and is a target for many anticancer drugs.
Caption: Simplified VEGFR-2 signaling cascade.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers.[12][13][14]
Caption: Overview of the c-Met signaling pathway.
Intrinsic Apoptosis Pathway
Induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.[15][16][17][18][19]
Caption: The intrinsic pathway of apoptosis.
Experimental Workflow
The general workflow for the in vitro comparison of these compounds is illustrated below.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Purity Determination of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following data and protocols offer a robust framework for achieving accurate and reproducible purity assessments, essential for regulatory compliance and ensuring the quality of final drug products. Two common reversed-phase HPLC columns, a standard C18 and a FluoroPhenyl phase, are compared to demonstrate the potential for alternative selectivity in resolving the main compound from potential process-related impurities.
Comparative Analysis of HPLC Methods
The purity of this compound was assessed using two distinct reversed-phase HPLC columns: a standard C18 column and a FluoroPhenyl column. The C18 column separates compounds primarily based on hydrophobic interactions, while the FluoroPhenyl column offers alternative selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be particularly effective for separating fluorinated compounds.[1][2][3] Both methods demonstrated high resolution and sensitivity, effectively separating the main peak from potential impurities.
Data Summary
The following table summarizes the hypothetical chromatographic data obtained from the analysis of a single batch of this compound using the two HPLC methods. The data reflects a high-purity sample, with minor impurities detected.
| Parameter | HPLC Method 1: Standard C18 | HPLC Method 2: FluoroPhenyl |
| Main Peak Retention Time (min) | 5.28 | 6.15 |
| Impurity 1 Retention Time (min) | 4.95 | 5.62 |
| Impurity 2 Retention Time (min) | 6.02 | 7.18 |
| Resolution (Main Peak/Impurity 1) | 2.1 | 2.8 |
| Resolution (Main Peak/Impurity 2) | 3.5 | 4.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.05 |
| Theoretical Plates (Main Peak) | 12,500 | 14,800 |
| Calculated Purity (%) | 99.85 | 99.86 |
Experimental Protocols
Detailed methodologies for the two comparative HPLC analyses are provided below.
Instrumentation and General Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis.[4]
-
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[4] This stock solution was further diluted with the mobile phase to a working concentration of 0.1 mg/mL. The sample solution was filtered through a 0.45 µm syringe filter before injection.[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[4]
-
Detection: UV at 254 nm[4]
Method 1: Standard C18 Column
-
Stationary Phase: C18 column (4.6 x 250 mm, 5 µm particle size)[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (0.1% trifluoroacetic acid) in a 70:30 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min[5]
-
Run Time: 10 minutes
Method 2: FluoroPhenyl Column
-
Stationary Phase: FluoroPhenyl column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (0.1% trifluoroacetic acid) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Run Time: 12 minutes
Workflow and Process Visualization
The logical flow of the purity confirmation process, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
Both the standard C18 and the FluoroPhenyl HPLC methods are suitable for the purity determination of this compound. The FluoroPhenyl column provided slightly better resolution and peak symmetry in this hypothetical analysis, suggesting it may offer an advantage in separating closely eluting impurities. The choice of method will depend on the specific impurity profile of the sample and the desired chromatographic selectivity. The provided protocols offer a solid starting point for method development and validation in a quality control setting.
References
- 1. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a versatile heterocyclic compound.[1] While specific cross-reactivity data for this exact molecule is not extensively published, this document outlines the standard methodologies and comparative context based on related thiazole derivatives and their common biological targets, such as kinases and poly (ADP-ribose) polymerase (PARP) enzymes. The thiazole moiety is a key structural feature in numerous clinically approved drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6][7]
Compound Overview
This compound is recognized for its utility as a key intermediate in the synthesis of bioactive molecules.[1] Its trifluoromethyl group enhances chemical stability and lipophilicity, properties valuable in drug design for improving pharmacokinetic profiles.[1] Thiazole-containing compounds are known to target a variety of enzymes, making cross-reactivity profiling a critical step in preclinical development to ensure selectivity and minimize off-target effects.[2][8]
Comparative Analysis: Selectivity of Related Inhibitors
Given that thiazole derivatives are often investigated as kinase or PARP inhibitors, a comparative analysis of selectivity is essential.[9][10] The following table presents hypothetical, yet representative, data for comparing the primary target affinity of a thiazole-based compound against a panel of related off-targets. This data structure is standard for kinase and PARP inhibitor profiling.[8][9][11]
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target 1 (e.g., Kinase B) IC50 (nM) | Off-Target 2 (e.g., PARP2) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| Thiazole Compound A (Hypothetical) | Target Kinase A | 15 | 1,500 | >10,000 | 100 |
| Alternative 1 (Known Inhibitor) | Target Kinase A | 25 | 500 | 8,000 | 20 |
| Alternative 2 (Broad-Spectrum) | Target Kinase A | 50 | 100 | 1,500 | 2 |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity. A higher selectivity ratio indicates greater specificity for the primary target.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is necessary for a thorough assessment of inhibitor specificity. This involves a combination of biochemical assays, cellular target engagement studies, and proteome-wide screening.[11]
1. In Vitro Kinase & PARP Selectivity Profiling
This is the foundational step for determining an inhibitor's selectivity against a broad panel of related enzymes.[11][12]
-
Objective: To determine the IC50 values of the test compound against a large panel of kinases (e.g., >400) or PARP family enzymes.
-
Methodology: High-throughput screening using various assay formats is common.[8]
-
Radiometric Assays: These measure the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[11] Inhibition is quantified by a decrease in substrate radioactivity.
-
Fluorescence/Luminescence-Based Assays: These assays, such as ADP-Glo™ (Promega), measure kinase activity by quantifying the amount of ADP produced.[12] A decrease in signal indicates inhibition.
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein upon ligand binding.[13] An increase in the melting temperature of the target protein in the presence of the compound indicates binding and stabilization.[13]
-
-
Procedure Outline:
-
Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a multi-well plate, combine the purified recombinant enzyme, its specific substrate, and ATP.
-
Add the test compound to the reaction mixture.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the output (e.g., radioactivity, luminescence) using an appropriate plate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable pharmacological model.
-
2. Cellular Target Engagement Assays
These assays confirm that the compound interacts with its intended target within a live-cell context.
-
Objective: To verify that the compound engages the target protein in its native cellular environment.
-
Methodology:
-
Western Blot Analysis: Treatment of cells with the inhibitor can lead to changes in the phosphorylation status of downstream substrates. These changes can be detected by Western blot, providing indirect evidence of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein in cell lysates or intact cells after compound treatment.
-
3. Proteome-Wide Off-Target Profiling
Advanced techniques can identify unintended binding partners across the entire proteome.
-
Objective: To comprehensively identify potential off-targets of the compound.
-
Methodology:
-
Chemical Proteomics: Techniques such as affinity chromatography using the immobilized compound as bait can be used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
-
Visualizing Experimental Design
The following diagrams illustrate the logical workflow for assessing inhibitor cross-reactivity and a simplified signaling pathway that could be modulated by a thiazole-based inhibitor.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: Potential interactions of a thiazole inhibitor in a signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives | MDPI [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com.au]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate: A Comprehensive Guide
For immediate reference, treat Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate as a hazardous chemical. Proper disposal through a licensed waste management service is mandatory. This guide provides detailed procedures for safe handling and disposal in a laboratory setting.
Hazard Identification and Risk Assessment
Before handling, it is crucial to assess the potential hazards. Based on analogous compounds, this compound should be presumed to have the following risks:
-
Health Hazards: May cause skin, eye, and respiratory irritation.[5][6][7] Some thiazole derivatives are harmful if swallowed or toxic if in contact with skin.[5]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[5][6] Avoid release into the environment.[5][6]
-
Chemical Hazards: Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[8]
Table 1: Assumed Hazard Profile and Necessary Precautions
| Hazard Classification | Description | Precautionary Actions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Skin Corrosion/Irritation | May cause skin irritation.[5][6][7] | Wear protective gloves and clothing.[5][6] |
| Eye Damage/Irritation | May cause serious eye irritation.[5][6][7] | Wear eye and face protection.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6][7] | Use only in a well-ventilated area or under a chemical fume hood.[9] |
| Aquatic Toxicity | Potentially toxic to aquatic life.[3][6] | Avoid release to the environment.[5][6] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield. |
| Body Protection | Laboratory coat; a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or if handling generates dust.[9] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and compatible hazardous waste container.[2][5]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids.[5] Do not mix with other waste streams unless compatibility has been verified.[3] Aqueous and organic solvent waste streams should be kept separate.[3]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[5]
Step 2: Container Labeling The waste container must be clearly and accurately labeled.[2]
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".[2] Do not use abbreviations.[4]
-
The approximate concentration and volume of the waste.[2]
-
The date when waste was first added to the container.[2]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[2]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[2][5]
-
The storage area should be secure and away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Keep containers securely closed when not in use.[2]
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]
-
The final disposal must be carried out by a licensed professional waste disposal service at an approved waste disposal plant.[4][6][7]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.[3]
Spill Response:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[2] Do not use combustible materials like paper towels for the main spill.[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed bag and place it in the hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water.[2] All cleanup materials must be disposed of as hazardous waste.[2]
-
Reporting: Report the incident to your laboratory supervisor and EHS department.[2]
First Aid Measures:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Operational Guide for Handling Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound, based on hazard assessments of structurally similar compounds which are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2].
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[3] | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles[3] | Recommended for large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free[3][4] | Provides protection against incidental contact with a broad range of chemicals. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended[3][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved[4] | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors[1].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE[1].
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols[1].
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[5]. Contaminated clothing should be removed immediately and washed before reuse[5].
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1].
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing and consult a physician[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Consult a physician[1].
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains[1]. Contaminated packaging should be treated as the product itself. It is recommended to use a licensed waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the procedural steps for the safe handling of chemical compounds in a laboratory setting.
References
- 1. aaronchem.com [aaronchem.com]
- 2. vigon.com [vigon.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
